molecular formula C8H12N2O2 B1337411 ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 68809-65-4

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1337411
CAS No.: 68809-65-4
M. Wt: 168.19 g/mol
InChI Key: HIQXUZYXOVSBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXUZYXOVSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444281
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68809-65-4
Record name 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68809-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the formation of a pyrazole ring system followed by N-methylation. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the construction of the core pyrazole heterocycle, yielding ethyl 4-methyl-1H-pyrazole-3-carboxylate. This is followed by a selective methylation of the pyrazole nitrogen atom.

Synthetic_Pathway Starting_Materials Ethyl 2,4-dioxo-3-methylpentanoate + Hydrazine Hydrate Intermediate Ethyl 4-methyl-1H-pyrazole-3-carboxylate Starting_Materials->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product N-Methylation Methylating_Agent Methyl Iodide (CH3I) Methylating_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the cyclocondensation of a β-dicarbonyl compound with hydrazine. While a specific protocol for the synthesis of ethyl 4-methyl-1H-pyrazole-3-carboxylate is not extensively documented, a general and analogous procedure based on the synthesis of similar pyrazole esters can be employed.[1] This reaction typically involves the treatment of a suitable β-diketone, in this case, ethyl 2,4-dioxo-3-methylpentanoate, with hydrazine hydrate.

Methodology:

  • To a solution of ethyl 2,4-dioxo-3-methylpentanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Parameter Value/Condition
Starting Material Ethyl 2,4-dioxo-3-methylpentanoate
Reagent Hydrazine Hydrate
Solvent Ethanol or Glacial Acetic Acid
Temperature 0 °C to Room Temperature
Reaction Time Monitored by TLC
Purification Recrystallization or Column Chromatography

Table 1: Key parameters for the synthesis of ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: N-Methylation of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

The final step is the methylation of the nitrogen atom of the pyrazole ring. The N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of two regioisomers (N1 and N2).[2] The regioselectivity is influenced by factors such as the choice of base, solvent, and electrophile.[2] A common method for N-methylation involves the use of a methylating agent, such as methyl iodide, in the presence of a base.[3]

Methodology: [2]

  • To a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in an anhydrous solvent, such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • The suspension is stirred at room temperature for 15-30 minutes.

  • Methyl iodide (1.0-1.2 eq) is then added dropwise to the mixture.

  • The reaction is stirred at a temperature ranging from room temperature to 80°C for 4-24 hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to isolate the desired this compound. It is important to note that a mixture of N1 and N2 methylated isomers may be obtained and require careful separation.

Parameter Value/Condition
Starting Material Ethyl 4-methyl-1H-pyrazole-3-carboxylate
Reagent Methyl Iodide
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C
Reaction Time 4-24 hours
Purification Flash Column Chromatography

Table 2: Key parameters for the N-methylation of ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Experimental_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Methylation Dissolve_Diketone Dissolve ethyl 2,4-dioxo-3-methylpentanoate in ethanol Add_Hydrazine Add hydrazine hydrate at 0 °C Dissolve_Diketone->Add_Hydrazine Stir_RT Stir at room temperature Add_Hydrazine->Stir_RT Monitor_TLC_1 Monitor by TLC Stir_RT->Monitor_TLC_1 Workup_1 Solvent removal and purification Monitor_TLC_1->Workup_1 Intermediate_Product Ethyl 4-methyl-1H-pyrazole-3-carboxylate Workup_1->Intermediate_Product Dissolve_Pyrazole Dissolve pyrazole intermediate in DMF Intermediate_Product->Dissolve_Pyrazole Add_Base Add K₂CO₃ Dissolve_Pyrazole->Add_Base Add_MeI Add methyl iodide Add_Base->Add_MeI Stir_Heat Stir at RT to 80 °C Add_MeI->Stir_Heat Monitor_TLC_2 Monitor by TLC/LC-MS Stir_Heat->Monitor_TLC_2 Workup_2 Aqueous workup and extraction Monitor_TLC_2->Workup_2 Purification_2 Column chromatography Workup_2->Purification_2 Final_Product_Workflow This compound Purification_2->Final_Product_Workflow

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for each step of the synthesis should be meticulously recorded to ensure reproducibility and for the purpose of process optimization.

Table 3: Reaction Data for the Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Hypothetical)

Entry Starting Material (g) Hydrazine Hydrate (g) Solvent (mL) Yield (%) Purity (%)
110.03.2100 (Ethanol)7595 (by NMR)
210.03.8100 (Ethanol)7896 (by NMR)
310.03.280 (Acetic Acid)8297 (by NMR)

Table 4: Reaction Data for the N-Methylation of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Hypothetical)

Entry Starting Material (g) Methyl Iodide (g) Base Solvent (mL) Yield (%) N1:N2 Ratio
15.04.8K₂CO₃ (8.8 g)50 (DMF)853:1
25.04.8Cs₂CO₃ (10.4 g)50 (DMF)905:1
35.05.8K₂CO₃ (8.8 g)50 (Acetonitrile)802.5:1

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a cyclocondensation reaction to form the pyrazole ring, followed by N-methylation. The provided protocols offer a solid foundation for researchers to produce this valuable compound. It is crucial to monitor the reactions closely and perform thorough purification to obtain the desired product with high purity. Further optimization of reaction conditions, particularly for the N-methylation step, may be necessary to improve the yield and regioselectivity for the desired N1-methylated isomer.

References

Navigating the Landscape of Dimethyl-Pyrazole-Carboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a confirmed CAS number for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate suggests it is a less common isomer. This guide focuses on its structurally significant and commercially available isomers, providing a comprehensive resource for their application in research and development.

This technical whitepaper serves as an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and potential applications of ethyl dimethyl-1H-pyrazole-carboxylate isomers. While the specific isomer, this compound, lacks a readily identifiable CAS number in major chemical databases, this document will focus on the well-characterized and commercially available isomers: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Understanding the characteristics of these related compounds provides a crucial framework for predicting the behavior and potential of the broader class of dimethyl-pyrazole-carboxylates.

Physicochemical and Spectroscopic Data of Key Isomers

The following table summarizes the key quantitative data for the commercially available isomers, facilitating a comparative analysis of their properties.

PropertyEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylateEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS Number 5744-51-45744-40-1[]35691-93-1
Molecular Formula C₈H₁₂N₂O₂C₈H₁₂N₂O₂[]C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol 168.19 g/mol []168.19 g/mol [2]
Physical Form Solid--
Melting Point 42-46 °C--
SMILES CCOC(=O)c1cc(C)n(C)n1CCOC(=O)C1=CC(=NN1C)C[]CCOC(=O)C1=C(NN=C1C)C[2]
InChI Key OJPXVXXMBWKEAT-UHFFFAOYSA-N-BCKARVLFIJPHQU-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis of Pyrazole Carboxylates

The synthesis of pyrazole carboxylates is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis and its variations are fundamental methods employed.

General Synthesis of Substituted Pyrazole Carboxylates

A common and versatile method for synthesizing substituted ethyl pyrazole carboxylates involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a key reagent.

A generalized experimental workflow is as follows:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification β-Dicarbonyl Compound β-Dicarbonyl Compound Hydrazone Intermediate Hydrazone Intermediate β-Dicarbonyl Compound->Hydrazone Intermediate Methylhydrazine Pyrazole Ring Formation Pyrazole Ring Formation Hydrazone Intermediate->Pyrazole Ring Formation Acid or Base Catalyst Crude Product Crude Product Pyrazole Ring Formation->Crude Product Extraction Pure Ethyl Dimethyl-Pyrazole-Carboxylate Pure Ethyl Dimethyl-Pyrazole-Carboxylate Crude Product->Pure Ethyl Dimethyl-Pyrazole-Carboxylate Chromatography/Recrystallization G PyrazoleScaffold Pyrazole Scaffold SAR Structure-Activity Relationship (SAR) Studies PyrazoleScaffold->SAR Chemical Synthesis & Biological Screening LeadOpt Lead Optimization SAR->LeadOpt Identify Lead Compounds Preclinical Preclinical Development LeadOpt->Preclinical Improve Potency, Selectivity, ADME Clinical Clinical Trials Preclinical->Clinical In vivo Efficacy & Safety Drug Approved Drug Clinical->Drug

References

An In-depth Technical Guide on the Spectral Data of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Please note: Extensive searches for experimental spectral data and detailed synthesis protocols for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate did not yield specific results. Therefore, this guide focuses on the closely related and well-documented structural isomer, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate , to provide a representative technical overview for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details predicted and reported spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, a plausible experimental protocol for its synthesis and the methodologies for spectral data acquisition are described.

Spectral Data Summary

The following tables summarize the key spectral data for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Table 1: ¹H NMR Spectral Data (Predicted and Reported Analogs)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (N-methyl)~3.8s-
CH₃ (C-methyl)~2.3s-
CH (pyrazole ring)~6.5s-
O-CH₂ (ethyl)~4.3q~7.1
O-CH₂-CH₃ (ethyl)~1.3t~7.1

Table 2: ¹³C NMR Spectral Data (Predicted and Reported Analogs)

Carbon AtomChemical Shift (δ, ppm)
C=O (ester)~163
C3 (pyrazole ring)~148
C5 (pyrazole ring)~140
C4 (pyrazole ring)~108
O-CH₂ (ethyl)~60
N-CH₃~36
C-CH₃~12
O-CH₂-CH₃~14

Table 3: IR Spectral Data (Predicted and Reported Analogs)

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1720Strong
C=N (pyrazole ring)~1580Medium
C-H (aromatic/aliphatic)~2900-3000Medium-Strong
C-O (ester)~1250Strong

Table 4: Mass Spectrometry Data

Ionm/z
[M]⁺168.09
[M+H]⁺169.09

Experimental Protocols

2.1. Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

A plausible synthetic route for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl 2,4-dioxopentanoate with methylhydrazine.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1 equivalent) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

2.2. Spectral Data Acquisition

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

experimental_workflow reagents Starting Materials (Ethyl 2,4-dioxopentanoate, Methylhydrazine) synthesis Synthesis: Condensation Reaction reagents->synthesis workup Work-up & Purification synthesis->workup product Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate workup->product analysis Spectral Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spec. analysis->ms

Caption: Synthetic and analytical workflow.

This guide provides a foundational understanding of the spectral characteristics and a plausible synthetic approach for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which should be valuable for professionals in the fields of chemical research and drug development.

An In-Depth Technical Guide to the Potential Biological Targets of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological targets of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: 68809-65-4). It is important to note that, as of the date of this publication, there is no direct experimental evidence in the public domain identifying the specific biological targets of this molecule. The information presented herein is based on the well-documented biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a scientific resource to inform and direct future research into the pharmacological potential of this compound.

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates. While this compound remains uncharacterized in terms of its biological activity, its structural similarity to a plethora of bioactive pyrazole-containing molecules suggests a high probability of interaction with various biological targets. This guide synthesizes the extensive research on related pyrazole derivatives to hypothesize potential therapeutic applications and specific molecular targets for this compound, with a focus on oncology, inflammation, and infectious diseases. We provide a framework for its initial biological evaluation through detailed experimental protocols and a proposed screening workflow.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. Its unique electronic properties and synthetic tractability have led to its incorporation into drugs with diverse therapeutic actions.

logical_relationship This compound This compound Bioactive Pyrazole Derivatives Bioactive Pyrazole Derivatives This compound->Bioactive Pyrazole Derivatives is a structural analog of Potential Biological Targets Potential Biological Targets This compound->Potential Biological Targets may potentially modulate Bioactive Pyrazole Derivatives->Potential Biological Targets are known to modulate kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression CDKs CDKs CDKs->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole Derivatives (Potential Inhibitors) Pyrazole_Inhibitor->RTK Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->CDKs cox_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection_Platelet_Aggregation Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Pyrazole_Inhibitor Pyrazole Derivatives (Potential Inhibitors) Pyrazole_Inhibitor->COX2 Selective Inhibition screening_workflow Start This compound Phenotypic_Screening Broad Phenotypic Screening (e.g., NCI-60 cell line panel) Start->Phenotypic_Screening Target_Based_Screening Target-Based Screening (Kinase, COX, PDE panels) Start->Target_Based_Screening Hit_Identification Hit Identification (Potency & Selectivity) Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Western blot, Cell cycle analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal models) Lead_Optimization->In_Vivo_Studies

Technical Guide: Solubility and Stability of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the solubility and stability of such compounds is paramount for their successful development as therapeutic agents, as these properties directly influence bioavailability, formulation, and shelf-life. This document serves as a technical resource, offering insights into the probable characteristics of this compound and providing detailed protocols for their empirical evaluation.

Physicochemical Properties: A Comparative Analysis

While specific data for this compound is unavailable, an examination of its isomers can provide valuable estimations of its properties. The positioning of the methyl groups on the pyrazole ring can influence physical characteristics such as melting point and solubility.

Table 1: Physicochemical Data of Ethyl Dimethyl-1H-pyrazole-carboxylate Isomers

PropertyEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylateThis compound (Predicted)
Molecular Formula C₈H₁₂N₂O₂C₈H₁₂N₂O₂C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol 168.19 g/mol 168.19 g/mol
CAS Number 5744-51-4215436-47-8Not available
Appearance SolidNot availableLikely a solid or oil at room temperature
Melting Point 42-46 °CNot availableExpected to be in a similar range to its isomers
Predicted LogP Not availableNot availableEstimated to be in the range of 1.0-2.0, suggesting moderate lipophilicity and potentially low to moderate aqueous solubility.

Note: The predicted LogP is an estimation based on the general characteristics of similar small heterocyclic esters and should be confirmed experimentally.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., water, phosphate-buffered saline).

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the test compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the samples to ensure an excess of solid material remains.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • The experiment should be performed in triplicate to ensure accuracy.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)): [4][5][6]

  • Acidic Conditions: 0.1 N HCl at a specified temperature (e.g., 60 °C)

  • Basic Conditions: 0.1 N NaOH at a specified temperature (e.g., 60 °C)

  • Oxidative Conditions: 3% H₂O₂ at a specified temperature (e.g., 60 °C)

  • Thermal Stress: Elevated temperature (e.g., 80 °C)

  • Photostability: Exposure to light according to ICH Q1B guidelines

Procedure:

  • Prepare stock solutions of this compound in an appropriate solvent.

  • Expose the solutions to the different stress conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and neutralize it if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Calculate the percentage of degradation for each condition.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility and stability for a compound like this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Compound shake_flask Shake-Flask Method (Excess compound in solvent) sol_start->shake_flask equilibration Equilibration (24-48h at constant T) shake_flask->equilibration separation Separation (Centrifugation) equilibration->separation analysis_sol Analysis of Supernatant (HPLC/LC-MS) separation->analysis_sol sol_result Result: Solubility (mg/mL or M) analysis_sol->sol_result stab_start Start: Compound Solution stress_conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stress_conditions sampling Time-Point Sampling stress_conditions->sampling analysis_stab Stability-Indicating HPLC Analysis sampling->analysis_stab stab_result Result: Degradation Profile & Kinetics analysis_stab->stab_result start Compound Characterization start->sol_start Solubility Pathway start->stab_start Stability Pathway

Caption: General workflow for determining the solubility and stability of a chemical compound.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a solid foundation for researchers and drug development professionals. By leveraging data from related isomers and employing standardized, robust experimental protocols such as the shake-flask method for solubility and ICH-guided forced degradation studies for stability, a comprehensive profile of this compound can be established. Such data is critical for advancing our understanding of this and similar pyrazole derivatives in the context of pharmaceutical development.

References

An In-depth Technical Guide to the Known Derivatives of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific derivatives of this exact molecule in the reviewed literature, this guide also encompasses closely related structural analogs to provide a broader context for potential derivatization strategies and biological applications. The focus is on synthetic pathways, experimental protocols, and the biological evaluation of these compounds.

Core Structure and Potential for Derivatization

This compound serves as a versatile scaffold for the development of new chemical entities. The primary sites for derivatization are the ethyl ester group at the C3 position and, theoretically, the methyl groups at the N1 and C4 positions, although modifications at the latter are less commonly reported for this specific core. The ester functionality is readily converted into a variety of other functional groups, including carboxylic acids, amides, and hydrazides, which can then serve as handles for further molecular elaboration.

Synthesis of Key Derivatives

The derivatization of pyrazole carboxylates is a common strategy to explore their structure-activity relationships (SAR). While specific examples starting from this compound are not extensively documented, the general synthetic routes for analogous pyrazole cores are well-established.

Hydrolysis to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid

A fundamental derivative is the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives. The hydrolysis of the ethyl ester is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl Pyrazole-3-carboxylate (General Procedure)

A solution of the ethyl pyrazole-3-carboxylate in a suitable solvent such as ethanol or methanol is treated with an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Synthesis of 1,4-dimethyl-1H-pyrazole-3-carboxamides

Amide derivatives of pyrazole carboxylic acids are of significant interest due to their prevalence in biologically active molecules. These can be synthesized from the corresponding carboxylic acid or directly from the ethyl ester.

Experimental Protocol: Synthesis of Pyrazole-3-carboxamides from Carboxylic Acid (General Procedure)

To a solution of the pyrazole-3-carboxylic acid in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) is added. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete as monitored by TLC. The product is then isolated through an appropriate work-up procedure, which may involve washing with aqueous solutions to remove excess reagents and byproducts, followed by purification by column chromatography or recrystallization.

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Workflow for Carboxamide Synthesis

G start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) start->hydrolysis acid 1,4-dimethyl-1H-pyrazole -3-carboxylic acid hydrolysis->acid activation Activation (e.g., SOCl2 or EDC/HOBt) acid->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride amine Amine (R-NH2) acyl_chloride->amine amide 1,4-dimethyl-1H-pyrazole -3-carboxamide Derivative acyl_chloride->amide amine->amide

Synthesis of Pyrazole Carboxamides.
Synthesis of 1,4-dimethyl-1H-pyrazole-3-carbohydrazides

Hydrazide derivatives are also important intermediates and have shown a range of biological activities. They are typically synthesized by the reaction of the ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis of Pyrazole-3-carbohydrazides (General Procedure)

The ethyl pyrazole-3-carboxylate is dissolved in a suitable solvent, such as ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid hydrazide is collected by filtration, washed with a cold solvent, and dried.

Biological Activities of Pyrazole Carboxamide and Carbohydrazide Derivatives

While specific biological data for derivatives of this compound are scarce, the broader class of pyrazole carboxamides and carbohydrazides has been extensively studied and shown to possess a wide range of pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the synthesis of pyrazole carboxamide derivatives with significant antibacterial and antifungal activities.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nature and position of substituents on the pyrazole and carboxamide moieties play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain novel pyrazole analogues have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[3]

Anticancer Activity

Pyrazole derivatives, including carboxamides and carbohydrazides, are a well-known class of compounds with promising anticancer properties.[4][5][6] Their mechanisms of action are diverse and can involve the inhibition of various protein kinases, disruption of DNA replication, and induction of apoptosis.[4] For example, certain pyrazole carbohydrazide derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those of the breast, lung, and kidney.[7][8] Structure-activity relationship studies have indicated that substitutions on the pyrazole ring can significantly influence the anticancer potency.[7]

Table 1: Summary of Biological Activities of Structurally Related Pyrazole Derivatives

Derivative ClassBiological ActivityReported IC50/MIC Values (Examples)Reference(s)
Pyrazole CarboxamidesAntibacterialMIC: 0.25 µg/mL (against E. coli)[3]
Pyrazole CarboxamidesAntifungalMIC: 1 µg/mL (against A. niger)[3]
Pyrazole CarboxamidesAnticancer (Breast Cancer)pIC50 = 6.36 µM (against MDA-MB-231)[7]
Pyrazole CarbohydrazidesAnticancer (Leukemia)High cytotoxicity reported[7]
Pyrazole CarbohydrazidesAnticancer (Lung Cancer)Potent growth inhibitors[8]

Note: The presented values are for structurally related pyrazole derivatives and not direct derivatives of this compound. They are provided for contextual purposes.

Signaling Pathways

The specific signaling pathways modulated by derivatives of this compound have not been elucidated in the available literature. However, based on the activities of other pyrazole-containing compounds, potential targets could include pathways involved in cell proliferation and survival, such as kinase signaling cascades, and pathways related to apoptosis. For instance, some pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6]

Logical Flow for Drug Discovery Based on Pyrazole Derivatives

G start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate derivatization Chemical Derivatization (Amides, Hydrazides, etc.) start->derivatization library Library of Derivatives derivatization->library screening Biological Screening (e.g., Antimicrobial, Anticancer) library->screening hit Hit Compound Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Drug Discovery Workflow.

Conclusion and Future Directions

This compound represents a valuable starting material for the synthesis of novel heterocyclic compounds. While direct derivatization and biological evaluation of this specific molecule are not widely reported, the established chemistry and known biological activities of analogous pyrazole carboxamides and carbohydrazides suggest that its derivatives hold significant potential as therapeutic agents, particularly in the areas of infectious diseases and oncology.

Future research should focus on the systematic synthesis and biological screening of a library of derivatives based on the this compound core. Detailed structure-activity relationship studies will be crucial to identify potent and selective lead compounds. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways of any active compounds will be essential for their further development as drug candidates.

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound. Due to the limited direct literature on this specific isomer, this guide combines available information on its likely synthetic precursors and related analogs with established principles of pyrazole chemistry to present a detailed, albeit partially predictive, analysis.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various biological interactions have made them a cornerstone in medicinal chemistry. The introduction of different substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological activities. This compound belongs to this important class of compounds. This document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and a review of the biological activities of structurally related compounds to guide future research and development efforts.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the precursor, ethyl 4-methyl-1H-pyrazole-3-carboxylate, followed by its selective N-methylation.

Proposed Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Precursor)

A common method for synthesizing pyrazole-3-carboxylates involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine. For the 4-methyl substituted target, a plausible starting material is ethyl 2-formyl-3-oxobutanoate.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol (5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Synthesis of this compound

The final step is the N-methylation of the pyrazole ring. The regioselectivity of this reaction is crucial. For a 3,4-disubstituted pyrazole, methylation can occur at either N1 or N2. The outcome is influenced by steric and electronic factors, as well as reaction conditions.[1] With a methyl group at position 4 and an ester at position 3, the N1 position is generally less sterically hindered, making it the more likely site of methylation.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Methylation: Cool the mixture to 0 °C and add iodomethane (1.2 equivalents) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

Physicochemical and Spectroscopic Data

Due to the scarcity of experimental data for this compound, the following table includes data for related isomers and predicted data for the target compound based on analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Predicted ¹H NMR Chemical Shifts (δ ppm)Predicted ¹³C NMR Chemical Shifts (δ ppm)
This compound C₈H₁₂N₂O₂168.19Predicted: Solid or OilPredicted: < 50~7.8 (s, 1H, H5), 4.3 (q, 2H, OCH₂), 3.9 (s, 3H, N-CH₃), 2.2 (s, 3H, C4-CH₃), 1.3 (t, 3H, OCH₂CH₃)~163 (C=O), ~145 (C3), ~138 (C5), ~118 (C4), ~60 (OCH₂), ~38 (N-CH₃), ~14 (OCH₂CH₃), ~10 (C4-CH₃)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateC₈H₁₂N₂O₂168.19Solid42-46--
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylateC₈H₁₂N₂O₂168.19----
Ethyl 3-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.17Solid51-55--

Note: Predicted NMR data is based on the analysis of structurally similar compounds reported in the literature.[3][4][5][6][7]

Mandatory Visualization

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation A Ethyl 2-formyl-3-oxobutanoate C Ethyl 4-methyl-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound C->E K2CO3, DMF D Iodomethane D->E

Caption: Proposed two-step synthesis of this compound.

Biological Activities of Related Pyrazole Derivatives

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to possess significant anti-inflammatory properties.[8] Some compounds have shown excellent activity in carrageenan-induced paw edema models, comparable to standard drugs like diclofenac.[8]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds exhibiting antibacterial and antifungal effects.[9] These compounds are of interest in the development of new agents to combat resistant microbial strains.

  • Anticancer Activity: Certain pyrazole derivatives have been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of various tumor cell lines and interfere with key signaling pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs).

  • Fungicidal Activity in Agrochemicals: Pyrazole carboxamides are a significant class of fungicides used in agriculture. They act by inhibiting succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[3]

The biological profile of this compound remains to be elucidated through future research. However, based on the activities of its structural analogs, it represents a promising candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or antimicrobial agent.

Conclusion

This technical guide provides a comprehensive, though partially predictive, overview of this compound. A plausible synthetic route via the N-methylation of ethyl 4-methyl-1H-pyrazole-3-carboxylate has been detailed, along with proposed experimental protocols. While experimental data for the target molecule is scarce, analysis of related compounds allows for the prediction of its key physicochemical and spectroscopic properties. The well-documented and diverse biological activities of the pyrazole class of compounds underscore the potential of this compound as a valuable subject for future investigation in drug discovery and development. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully understand the potential of this compound.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with potential applications in chemical synthesis and drug discovery. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of researchers and the environment. This technical guide provides a comprehensive overview of the inferred safety and handling considerations for this compound, based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar pyrazole derivatives, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards are summarized in the table below.

Hazard ClassDescriptionGHS Classification (Inferred)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Category 4 (Oral)
Skin Irritation May cause skin irritation upon direct contact.Category 2
Eye Irritation May cause serious eye irritation.Category 2A
Respiratory Irritation May cause respiratory tract irritation if inhaled.Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3

Signal Word: Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][5]

Physical and Chemical Properties

Precise physical and chemical data for this compound are not widely available. The following table provides data for a closely related isomer, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which can serve as an estimate.

PropertyValue (for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Solid
Melting Point 42-46 °C
Flash Point Not applicable

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Control MeasureSpecification
Engineering Controls - Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][3] - Ensure eyewash stations and safety showers are readily accessible.[3][7]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3][4] - Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat.[1][2][3][4] - Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures - Wash hands thoroughly after handling.[1][2][3][4] - Do not eat, drink, or smoke in the laboratory.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, or vapors.[1][2][3]

  • Minimize dust generation.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[7]

Conditions for Safe Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from sources of ignition.[1]

  • Store locked up.[1][3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Disposal Considerations

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general synthetic approach can be inferred from the chemical literature. The following is a representative, though not definitive, synthetic protocol.

Synthesis of this compound (Illustrative)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl 4-methyl-1H-pyrazole-3-carboxylate and a suitable solvent (e.g., anhydrous tetrahydrofuran).

  • Deprotonation: Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride) portion-wise under a nitrogen atmosphere.

  • Alkylation: Once the deprotonation is complete, add a methylating agent (e.g., methyl iodide) dropwise at a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized procedure and the specific reagents, solvents, temperatures, and reaction times will need to be optimized. A thorough risk assessment should be conducted before attempting this or any other chemical synthesis.

Visualizations

Hazard_Assessment_Logic cluster_data Data Sources cluster_analysis Analysis cluster_output Guidance SDS_analogs SDSs of Structurally Similar Pyrazoles Extrapolation Extrapolation of Hazard Data SDS_analogs->Extrapolation Chem_lit Chemical Literature Inference Inference of Handling Procedures Chem_lit->Inference Rec_PPE Recommended PPE Extrapolation->Rec_PPE First_Aid First Aid Measures Extrapolation->First_Aid Safe_Handling Safe Handling & Storage Protocols Inference->Safe_Handling

Caption: Inferred Hazard Assessment Workflow

Safe_Handling_Workflow Start Start: Obtain This compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Prep_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Risk_Assessment->Prep_Work_Area Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep_Work_Area->Don_PPE Weigh_Transfer Weigh and Transfer Chemical Don_PPE->Weigh_Transfer Reaction_Setup Set up Reaction Apparatus Weigh_Transfer->Reaction_Setup Conduct_Experiment Conduct Experiment Reaction_Setup->Conduct_Experiment Workup_Purification Perform Workup and Purification Conduct_Experiment->Workup_Purification Waste_Disposal Dispose of Waste Properly Workup_Purification->Waste_Disposal Decontaminate Decontaminate Work Area and Glassware Waste_Disposal->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE End End Remove_PPE->End

Caption: General Laboratory Safe Handling Workflow

References

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physical and chemical data for constitutional isomers of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. Despite a thorough search of scientific databases and chemical repositories, specific experimental data for this compound remains elusive, suggesting it is a less common or novel compound. However, significant data is available for the closely related and more frequently studied isomers, namely ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This guide focuses on these isomers to provide a valuable resource for researchers working with substituted pyrazole derivatives.

Physicochemical Properties of Ethyl Dimethyl-1H-pyrazole-3-carboxylate Isomers

The structural differences arising from the placement of the methyl groups on the pyrazole ring and the carboxylate group significantly influence the physicochemical properties of these compounds. A summary of the available data for two common isomers is presented below.

PropertyEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Molecular Formula C₈H₁₂N₂O₂C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol [1]168.19 g/mol []
CAS Number 5744-51-4[1]5744-40-1[]
Physical Form Solid[1]-
Melting Point 42-46 °C[1]-
SMILES String CCOC(=O)c1cc(C)n(C)n1[1]CCOC(=O)C1=CC(=NN1C)C[]
InChI Key OJPXVXXMBWKEAT-UHFFFAOYSA-N[1]-

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not available, data for related structures can serve as a reference. For instance, 13C NMR data has been reported for a structurally related fused pyrazole system, ETHYL-1,4-DIMETHYL-1,4-DIHYDROPYRAZOLO-[4,3-C]-PYRAZOLE-3-CARBOXYLATE, in CDCl₃.[3]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazole carboxylates often involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative. The specific substitution pattern on the final pyrazole ring is determined by the choice of starting materials.

General Synthesis of Substituted Ethyl Pyrazole-3-carboxylates:

A common method for synthesizing ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process.[4][5]

  • Formation of a Dioxo Ester Intermediate: Diethyl oxalate reacts with an appropriate acetophenone derivative in the presence of a base like sodium ethoxide. This condensation reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.[4][5]

  • Cyclization with Hydrazine: The intermediate dioxo ester is then treated with hydrazine hydrate in a suitable solvent, such as glacial acetic acid, to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[4][5]

To synthesize the target molecule, this compound, a plausible synthetic route would involve the reaction of an appropriately substituted β-ketoester with methylhydrazine. The regioselectivity of the cyclization would be a key factor in obtaining the desired 1,4-dimethyl isomer.

A patent describes a method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which involves the condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with methylhydrazine.[6] This methodology could potentially be adapted to produce the 3-carboxylate isomer.

Below is a generalized workflow for the synthesis of pyrazole carboxylates.

G cluster_synthesis General Synthetic Workflow for Pyrazole Carboxylates start β-Dicarbonyl Compound condensation Condensation/ Cyclization start->condensation hydrazine Hydrazine Derivative hydrazine->condensation product Substituted Pyrazole condensation->product

A generalized workflow for pyrazole synthesis.

Reactivity and Further Transformations

The pyrazole ring is generally stable, but the functional groups attached to it can undergo various chemical transformations. The ester group of ethyl pyrazole carboxylates can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. These transformations are standard procedures in medicinal chemistry for the generation of compound libraries for drug discovery.

The following diagram illustrates a potential reaction pathway for the functionalization of a pyrazole carboxylate.

G cluster_reactivity Potential Functionalization Pathways start Ethyl Pyrazole Carboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis acid Pyrazole Carboxylic Acid hydrolysis->acid amidation Amidation (e.g., Amine, Coupling Agent) acid->amidation amide Pyrazole Carboxamide amidation->amide

Functionalization of a pyrazole carboxylate.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive summary of the properties and synthetic methodologies for its closely related and more common isomers. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in the synthesis and characterization of this and similar pyrazole derivatives. Further research is warranted to synthesize and characterize the title compound to fully elucidate its physical, chemical, and potential biological properties.

References

Methodological & Application

Applications of Pyrazole Carboxylates in Medicinal Chemistry: A Focus on Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Pyrazole derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including inflammatory conditions and cancer. This document provides an overview of the applications of ethyl pyrazole carboxylate derivatives in medicinal chemistry.

Note: While the focus of this document is on applications related to ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a thorough review of the scientific literature reveals a significant lack of specific biological data and medicinal chemistry applications for this particular molecule. Therefore, this report will focus on closely related analogs, specifically substituted ethyl pyrazole-3-carboxylates and other dimethyl-pyrazole derivatives, for which there is a substantial body of research. The presented data, protocols, and pathways are derived from studies on these analogs and are intended to provide insights into the potential applications of the broader class of pyrazole carboxylates.

I. Anti-inflammatory Applications

Pyrazole derivatives have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives
CompoundAssayTarget/ModelActivity/EfficacyReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaInflammationSignificant anti-inflammatory activity[1][2]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaInflammationSignificant anti-inflammatory activity[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard in vivo method for evaluating the anti-inflammatory activity of novel compounds.[1][2]

1. Animals:

  • Wistar albino rats of either sex (150-200g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • They are fasted for 12 hours before the experiment.

2. Materials:

  • Test compounds (e.g., ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

3. Procedure:

  • Animals are divided into groups (n=6): control, standard, and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Signaling Pathway: General Inflammatory Cascade

G General Inflammatory Cascade and a Potential Target for Pyrazole Derivatives cluster_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimulus Phospholipase_A2 Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory pyrazoles.

II. Anticancer Applications

The pyrazole nucleus is a key component in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Pyrazole Derivatives
CompoundCell LineAssayIC50 (µM)Reference
3,5-dimethyl-1H-pyrazole derivative 17HepG2 (Liver Carcinoma)MTT Assay5.35[3]
3,5-dimethyl-1H-pyrazole derivative 17A549 (Lung Carcinoma)MTT Assay8.74[3]
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)HepG2 (Liver Carcinoma)MTT Assay6.1[4]
5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)HepG2 (Liver Carcinoma)MTT Assay7.9[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][6]

1. Cell Culture:

  • Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Materials:

  • Test compounds (pyrazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

3. Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This workflow outlines a general synthetic route for a class of pyrazole derivatives with demonstrated biological activity.[1][2]

G General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates Start_Materials Diethyl oxalate + Substituted acetophenone Step1 Claisen Condensation Start_Materials->Step1 Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate derivative Step1->Intermediate Step2 Cyclization Intermediate->Step2 Final_Product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Step2->Final_Product Reagent1 Sodium ethoxide Reagent1->Step1 Reagent2 Hydrazine hydrate Glacial acetic acid Reagent2->Step2

Caption: Synthetic workflow for pyrazole carboxylates.

III. Conclusion

References

Application Notes and Protocols for the Use of Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a key intermediate in the development of novel agrochemicals, particularly fungicides. The protocols and data presented are based on established synthetic methodologies for pyrazole-based active ingredients.

Introduction

This compound is a valuable building block for the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is of significant interest due to their broad-spectrum activity and novel modes of action, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The following sections detail the synthetic pathways, experimental protocols, and biological activity of a representative pyrazole carboxamide fungicide derived from this starting material.

Synthetic Pathway Overview

The general synthetic route to pyrazole carboxamide agrochemicals from this compound involves a three-step process. This pathway is a common strategy for the preparation of this class of compounds.

First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to a more reactive acid chloride. Finally, the acid chloride is coupled with a selected amine to yield the target pyrazole carboxamide.

A This compound B 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid A->B Hydrolysis (e.g., NaOH, H2O/EtOH) C 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride B->C Chlorination (e.g., SOCl2 or (COCl)2) D N-Aryl-1,4-dimethyl-1H-pyrazole-3-carboxamide (Target Agrochemical) C->D Amidation (Aryl Amine, Base)

Caption: General synthetic workflow for the preparation of pyrazole carboxamide agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of N-(2-chlorophenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

This protocol details the conversion of the carboxylic acid to the final amide product.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM, anhydrous)

  • Dimethylformamide (DMF, catalytic amount)

  • 2-Chloroaniline

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Suspend 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • In a separate flask, dissolve 2-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-(2-chlorophenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReactantsSolventReagentsReaction Time (h)Temperature (°C)Yield (%)
1This compoundEtOH/H₂ONaOH3Reflux~95
21,4-Dimethyl-1H-pyrazole-3-carboxylic acid, 2-ChloroanilineDCMSOCl₂, TEA50 to RT~85
Table 2: Antifungal Activity of a Representative Pyrazole Carboxamide

The following data represents the in vitro antifungal activity of a synthesized pyrazole carboxamide against various plant pathogens. The EC₅₀ value is the concentration of the compound that inhibits 50% of the fungal mycelial growth.

Fungal PathogenEC₅₀ (µg/mL)
Alternaria solani5.2
Botrytis cinerea2.8
Fusarium oxysporum10.5
Rhizoctonia solani1.5
Sclerotinia sclerotiorum3.1

Signaling Pathway and Mode of Action

The primary target of many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately, cell death.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition

Caption: Mode of action of pyrazole carboxamide fungicides targeting Complex II (SDH).

Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including the reactive ester group and the decorated pyrazole core, provide a robust platform for the synthesis of a diverse array of novel fused and substituted heterocyclic compounds. These resulting heterocycles, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic molecules.

Introduction

Pyrazoles and their fused derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals. The pyrazole nucleus is a key pharmacophore in a variety of drugs, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This compound serves as an excellent starting material for elaborating the pyrazole scaffold into more complex, fused heterocyclic systems. The ester functionality at the C3 position is readily converted into hydrazides, amides, and other reactive intermediates, which can then undergo intramolecular or intermolecular cyclization reactions to afford novel ring systems. This application note will detail the synthetic pathways and experimental protocols for leveraging this building block in drug discovery and development.

Data Presentation

Table 1: Synthesis of Pyrazole-3-carbohydrazide from this compound
Starting MaterialReagentSolventReaction TimeProductYield (%)
This compoundHydrazine hydrateEthanol4 h1,4-Dimethyl-1H-pyrazole-3-carbohydrazide~90% (estimated based on similar reactions)
Table 2: Antimicrobial Activity of Pyrazole-derived Heterocycles
CompoundTarget OrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)
Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038Ampicillin0.033
P. aeruginosa0.067Ampicillin0.067
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015Fluconazole0.020

Note: Data presented is based on structurally similar compounds to those that can be synthesized from this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carbohydrazide

This protocol describes the conversion of the ethyl ester of 1,4-dimethyl-1H-pyrazole-3-carboxylate to its corresponding hydrazide, a key intermediate for the synthesis of various fused heterocycles.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product, 1,4-dimethyl-1H-pyrazole-3-carbohydrazide, under vacuum.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-one Derivatives

This protocol outlines the synthesis of a fused pyrazolo[3,4-d]pyridazine ring system from the intermediate pyrazole-3-carbohydrazide.

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carbohydrazide

  • A suitable 1,2-dicarbonyl compound (e.g., diethyl oxalate)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Suspend 10 mmol of 1,4-dimethyl-1H-pyrazole-3-carbohydrazide in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Add 11 mmol of the 1,2-dicarbonyl compound (e.g., diethyl oxalate) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours with constant stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-d]pyridazin-4-one derivative.

Visualizations

Synthesis_Pathway start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate hydrazide 1,4-Dimethyl-1H- pyrazole-3-carbohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux pyridazine Pyrazolo[3,4-d]pyridazine Derivatives hydrazide->pyridazine 1,2-Dicarbonyl, Acetic Acid, Reflux pyridine Pyrazolo[3,4-b]pyridine Derivatives hydrazide->pyridine 1,3-Dicarbonyl or equivalent, Catalyst, Reflux

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_bioassay Biological Evaluation start_reagents Mix Starting Material and Reagents reaction Heat and Reflux start_reagents->reaction workup Cool, Precipitate, and Filter reaction->workup tlc TLC Monitoring reaction->tlc purification Recrystallize workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial antiinflammatory Anti-inflammatory Assay purification->antiinflammatory

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Functionalization of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This versatile scaffold allows for modifications at the ester group and direct functionalization of the pyrazole ring, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science. The primary functionalization strategies covered include hydrolysis of the ethyl ester to the corresponding carboxylic acid, subsequent amidation to form various carboxamides, and direct C-H functionalization at the C5-position of the pyrazole ring.

Hydrolysis of this compound

The saponification of the ethyl ester to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amidation. Both acidic and basic conditions can be employed for this hydrolysis.

Table 1: Comparison of Hydrolysis Conditions for Pyrazole Esters

MethodReagents & SolventsTemperatureReaction TimeReported Yield RangeNotes
Alkaline Hydrolysis 1. NaOH or LiOH 2. EtOH/H₂O or THF/H₂OReflux2-12 hHigh (Typical >90%)The reaction is generally irreversible. The product is the carboxylate salt, requiring an acidic workup to isolate the carboxylic acid.[1]
Acidic Hydrolysis 1. Dilute HCl or H₂SO₄ 2. H₂O/DioxaneReflux12-24 hVariableThe reaction is reversible and may require a large excess of water to drive to completion.[2]
Experimental Protocol 1: Alkaline Hydrolysis

This protocol describes the saponification of this compound to its corresponding carboxylic acid using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5-2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Amidation of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis of amides from 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a common strategy to explore structure-activity relationships in drug discovery. This can be achieved through activation of the carboxylic acid to an acid chloride or by using peptide coupling reagents.

Table 2: Comparison of Amidation Methods for Pyrazole Carboxylic Acids

MethodReagents & SolventsTemperatureReaction TimeReported Yield RangeNotes
Via Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Amine, Et₃N or Pyridine 3. DCM or Toluene0 °C to Reflux2-12 h65-92%A robust and high-yielding method. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[3][4][5]
Peptide Coupling (HATU) 1. HATU, DIPEA 2. Amine 3. DMF or DCMRoom Temperature2-6 h55-89%A mild and efficient method suitable for a wide range of amines, including those that are sensitive or sterically hindered.[6][7][8]
Peptide Coupling (EDC/HOBt) 1. EDC, HOBt 2. Amine 3. DMF or DCMRoom Temperature4-24 h60-95%A common and cost-effective coupling method, though HOBt has handling restrictions in some regions.
Experimental Protocol 2: Amidation via Acid Chloride

This protocol is adapted from the synthesis of the analogous 1,5-dimethyl-1H-pyrazole-3-carboxamide and is expected to give high yields.[3]

Materials:

  • 1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Amine of choice (e.g., aqueous ammonia for the primary amide)

  • Toluene or Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend or dissolve 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as toluene. Add thionyl chloride (SOCl₂, 2-3 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction should be performed in a fume hood.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride is used directly in the next step.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF and cool in an ice bath.

  • Slowly add a solution of the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent. For the synthesis of the primary amide, aqueous ammonia can be added dropwise to the crude acid chloride at 0 °C.[3]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Perform an appropriate aqueous workup. Typically, this involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

C-H Functionalization of this compound

Direct C-H functionalization is a modern and efficient method for elaborating the pyrazole core. For pyrazoles with available C4 and C5 positions, arylation often occurs at the C5 position. The ester group at C3 and the methyl group at C4 can influence the regioselectivity of this transformation. Palladium-catalyzed reactions are commonly employed for this purpose.[9][10]

Table 3: Representative Conditions for C5-Arylation of Pyrazoles

Catalyst/Ligand SystemBase & AdditivesSolventTemperatureReaction TimeReported Yield RangeNotes
Pd(OAc)₂ / P(o-tol)₃ Cs₂CO₃Toluene120-140 °C12-24 h70-88%A highly efficient system for the C5-arylation of N-aryl-1,2,3-triazoles, which can be adapted for pyrazoles.[10]
Pd(OAc)₂ / Ligandless K₂CO₃, Pivalic Acid (PivOH)DMF or DMA130-150 °C16-24 hModerate to GoodOften used for direct arylation of various heterocycles. Pivalic acid acts as a crucial additive. The ester at C4 can serve as a blocking group, directing functionalization to C5.[9]
Experimental Protocol 3: Palladium-Catalyzed C5-Arylation

This protocol provides a general procedure for the direct arylation at the C5-position of the pyrazole ring using an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed vial, magnetic stirrer, heating block

Procedure:

  • To a Schlenk tube or a sealable vial, add this compound (1.0 eq), the aryl bromide (1.2-1.5 eq), Pd(OAc)₂ (5-10 mol%), P(o-tol)₃ (10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C5-arylated product.

Visualizations

General Experimental Workflow

The following diagram illustrates the logical progression of the functionalization strategies described.

G Functionalization Workflow A Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate B 1,4-dimethyl-1H- pyrazole-3-carboxylic acid A->B Hydrolysis (Protocol 1) D C5-Functionalized Ethyl 1,4-dimethyl- 1H-pyrazole-3-carboxylate A->D Direct C-H Functionalization (Protocol 3) C 1,4-dimethyl-1H- pyrazole-3-carboxamides B->C Amidation (Protocol 2) G HATU-Mediated Amide Coupling cluster_0 Reaction Steps A R-COOH (Carboxylic Acid) C OAt-Active Ester A->C Activation B HATU B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D R'-NH₂ (Amine) D->E F R-CO-NHR' (Amide Product) E->F Collapse G HOAt E->G Leaving Group H Base (DIPEA) H->A Deprotonation

References

Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate in the development of potent kinase inhibitors targeting key signaling pathways implicated in Acute Myeloid Leukemia (AML). The protocols and data presented are based on the successful synthesis and evaluation of 1H-pyrazole-3-carboxamide derivatives as dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2]

Introduction

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, including AML. FLT3, a receptor tyrosine kinase, is frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation.[1] Cyclin-dependent kinases, particularly CDK2 and CDK4, are key regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to establish key interactions within the ATP-binding site of kinases.

This document outlines the synthetic route from this compound to a series of potent 1H-pyrazole-3-carboxamide based kinase inhibitors, providing detailed experimental protocols and summarizing their biological activities.

Synthesis of Kinase Inhibitors

The general synthetic strategy involves the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of pyrazole-3-carboxamide derivatives. A representative synthetic scheme is depicted below.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Products A Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate B 1,4-dimethyl-1H- pyrazole-3-carboxylic acid A->B Hydrolysis (e.g., LiOH, H2O/THF) C 1,4-dimethyl-1H-pyrazole-3-carboxamide Derivatives B->C Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: General synthetic workflow for the preparation of 1,4-dimethyl-1H-pyrazole-3-carboxamide kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, v/v) at room temperature, add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 1,4-dimethyl-1H-pyrazole-3-carboxylic acid as a solid.

Protocol 2: General Procedure for the Synthesis of 1,4-dimethyl-1H-pyrazole-3-carboxamide Derivatives

  • To a solution of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-dimethyl-1H-pyrazole-3-carboxamide derivative.

Biological Activity

The synthesized 1H-pyrazole-3-carboxamide derivatives have been evaluated for their inhibitory activity against FLT3, CDK2, and CDK4 kinases, as well as their anti-proliferative effects on the MV4-11 acute myeloid leukemia cell line. A selection of the most potent compounds from an analogous series is presented in the table below.[1]

CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 IC₅₀ (nM)
8t 0.0890.7190.7701.22
FN-1501 (Reference) 2.331.020.39-

Data extracted from a study on analogous 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives.[1]

The data indicates that compound 8t , a representative of this class of inhibitors, demonstrates exceptionally potent inhibition of FLT3 and significant activity against CDK2 and CDK4, translating to potent anti-proliferative effects in an AML cell line.[1]

Signaling Pathways

The primary targets of these pyrazole-based inhibitors are the FLT3 and CDK signaling pathways, which are crucial for the proliferation and survival of AML cells.

SignalingPathways cluster_flt3 FLT3 Signaling Pathway cluster_cdk CDK Signaling Pathway cluster_inhibitor Inhibitor Action FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K->Proliferation_Survival RAS->Proliferation_Survival CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb Phosphorylation CDK2 CDK2-Cyclin E/A CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Pyrazole-3-carboxamide Inhibitor Inhibitor->FLT3 Inhibits Inhibitor->CDK4_6 Inhibits Inhibitor->CDK2 Inhibits

Caption: Targeted FLT3 and CDK signaling pathways in AML and the inhibitory action of pyrazole-3-carboxamide derivatives.

Inhibition of the constitutively active FLT3 receptor by these compounds blocks downstream signaling through the STAT5, PI3K/AKT, and RAS/MAPK pathways, thereby reducing cell proliferation and survival.[1] Simultaneously, inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition.[1] The dual inhibition of these pathways provides a synergistic anti-leukemic effect.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This document outlines detailed protocols for the chemical synthesis of pyrazole-3-carboxamide derivatives, along with in vitro and in vivo assays to determine their anti-inflammatory efficacy. Furthermore, it visualizes key signaling pathways involved in inflammation that can be targeted by these compounds.

Rationale and Synthetic Strategy

Pyrazole derivatives are a well-established class of compounds with potent anti-inflammatory properties, most notably represented by the selective COX-2 inhibitor, Celecoxib. The starting material, this compound, provides a key scaffold for the development of novel anti-inflammatory drug candidates. The proposed synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with various amines to generate a library of pyrazole-3-carboxamide derivatives. This approach allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

Proposed Synthetic Pathway

The synthesis of pyrazole-3-carboxamide derivatives from this compound can be achieved through a two-step process.

Synthetic Pathway start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate intermediate 1,4-Dimethyl-1H- pyrazole-3-carboxylic acid start->intermediate  Step 1: Hydrolysis (e.g., LiOH, THF/H2O) final N-substituted-1,4-dimethyl-1H- pyrazole-3-carboxamide (Target Compounds) intermediate->final  Step 2: Amidation (e.g., R-NH2, EDC, HOBt, DMF)

Caption: Proposed two-step synthesis of target pyrazole-3-carboxamides.

Experimental Protocols

Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Intermediate)

Protocol 1: Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

General Procedure for the Synthesis of N-substituted-1,4-dimethyl-1H-pyrazole-3-carboxamide Derivatives (Target Compounds)

Protocol 2: Amide Coupling

  • To a solution of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired substituted amine (R-NH2) (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the target N-substituted-1,4-dimethyl-1H-pyrazole-3-carboxamide.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the synthesized compounds to selectively inhibit the COX-2 enzyme over COX-1.[1]

Protocol 3: Fluorometric COX Inhibition Assay [1][2]

  • Reagent Preparation : Prepare purified ovine or human COX-1 and COX-2 enzymes, a fluorogenic substrate (e.g., Amplex Red), arachidonic acid (substrate), and the test compounds dissolved in DMSO.[1][2]

  • Assay Procedure :

    • In a 96-well black microplate, add assay buffer, the fluorogenic probe, and the cofactor.

    • Add 10 µL of the test compound at various concentrations. Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[2]

    • Initiate the reaction by adding the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Add arachidonic acid to start the enzymatic reaction.[1]

    • Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm).[2]

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

COX_Inhibition_Workflow A Prepare Reagents (Enzymes, Substrate, Compounds) B Add Buffer, Probe, Cofactor, and Test Compound to 96-well plate A->B C Add COX-1 or COX-2 Enzyme B->C D Incubate at 37°C C->D E Add Arachidonic Acid to Initiate Reaction D->E F Measure Fluorescence Kinetically E->F G Calculate % Inhibition and Determine IC50 Values F->G

Caption: Workflow for the in vitro COX inhibition assay.

This assay evaluates the ability of the test compounds to suppress the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

Protocol 4: Measurement of TNF-α and IL-6 by ELISA [3][4]

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.

  • Compound Treatment : Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Sample Collection : Collect the cell culture supernatant.

  • ELISA : Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

  • Data Analysis : Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the vehicle control.

In Vivo Anti-inflammatory Assay

This is a standard in vivo model of acute inflammation to assess the anti-inflammatory activity of the synthesized compounds.[5][6]

Protocol 5: Rat Paw Edema Model [5][6]

  • Animals : Use male Wistar rats (150-200 g).

  • Grouping : Divide the animals into groups (n=6):

    • Control group (vehicle only).

    • Standard group (e.g., Indomethacin, 10 mg/kg).

    • Test groups (synthesized compounds at various doses).

  • Dosing : Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]

  • Data Analysis : Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The quantitative data obtained from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison of the anti-inflammatory activities of the synthesized derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole-3-carboxamide Derivatives

Compound IDR-substituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
PZ-1 4-Methoxyphenyl>1000.52>192
PZ-2 4-Chlorophenyl>1000.38>263
PZ-3 4-Fluorophenyl>1000.45>222
PZ-4 4-Methylphenyl>1000.61>164
Celecoxib -15.20.04380

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole-3-carboxamide Derivatives in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
Control -0
PZ-1 2055.2
PZ-2 2068.5
PZ-3 2062.1
PZ-4 2051.9
Indomethacin 1072.8

Visualization of Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[7]

NF_kappaB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimuli->Receptor Receptor->IKK Activation Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates the production of inflammatory mediators.[8][9]

MAPK_Pathway cluster_0 Cytoplasm cluster_1 Nucleus MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation DNA DNA TF->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimuli->Receptor Receptor->MAPKKK Activation Pyrazole Pyrazole Derivatives Pyrazole->MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: Synthesis of Anticancer Compounds Using Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and preliminary evaluation of novel anticancer compounds derived from ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through various mechanisms, including kinase inhibition and induction of apoptosis.[1][2][3] This document outlines a strategic approach to derivatize the readily available starting material, this compound, into a library of N-substituted pyrazole-3-carboxamides, a class of compounds frequently associated with cytotoxic effects against cancer cell lines.[4][5][6]

I. Overview of Synthetic Strategy

The primary synthetic route involves a two-step process. First, the ethyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid. This intermediate is then coupled with a variety of primary or secondary amines to generate a library of pyrazole-3-carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component.

II. Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of various pyrazole carboxamide derivatives against several human cancer cell lines, demonstrating the potential of this class of compounds as anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Pyrazole CarboxamidesMCF-7 (Breast)0.304Doxorubicin
OVCAR3 (Ovarian)0.233Doxorubicin
HepG2 (Liver)10.05Doxorubicin
A549 (Lung)29.95Doxorubicin
HCT116 (Colon)17.12Doxorubicin
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)6.45 (48h)Paclitaxel (25.19 µM)
3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7Gemcitabine
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48Cisplatin

Table 1: Cytotoxicity of various pyrazole derivatives against human cancer cell lines.[1][6][7][8]

III. Experimental Protocols

A. Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Intermediate)

This protocol describes the basic hydrolysis of this compound to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water and cool in an ice bath.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of 2M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

  • For any remaining product in the filtrate, extract three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under vacuum.

B. Protocol 2: Synthesis of N-Aryl-1,4-dimethyl-1H-pyrazole-3-carboxamides (Final Compounds)

This protocol details the coupling of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid with a representative aromatic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[9][10][11]

Materials:

  • 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Substituted aniline (e.g., 4-chloroaniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired aniline (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1,4-dimethyl-1H-pyrazole-3-carboxamide.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

IV. Visualizations

A. Experimental Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate Hydrolysis NaOH, EtOH/H2O Reflux Start->Hydrolysis Acidification 2M HCl Hydrolysis->Acidification Intermediate 1,4-Dimethyl-1H-pyrazole- 3-carboxylic acid Acidification->Intermediate Coupling EDC, HOBt, DIPEA DMF Intermediate->Coupling Amine Aromatic Amine Amine->Coupling Purification Column Chromatography Coupling->Purification Final_Product N-Aryl-1,4-dimethyl-1H- pyrazole-3-carboxamide Purification->Final_Product

Caption: Synthetic workflow for N-aryl-1,4-dimethyl-1H-pyrazole-3-carboxamides.

B. Signaling Pathway: Intrinsic Apoptosis

Many pyrazole-based anticancer compounds exert their effect by inducing apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism of cell death triggered by cellular stress, which can be initiated by chemotherapeutic agents.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Drug Pyrazole Carboxamide (Anticancer Agent) Stress Cellular Stress (e.g., DNA Damage) Drug->Stress Bcl2 Bcl-2 Family (Bax, Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Note and Protocol: Gram-Scale Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step experimental protocol for the gram-scale synthesis of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a valuable substituted pyrazole derivative for research and development in medicinal chemistry and materials science. The synthesis involves an initial cyclocondensation reaction to form the pyrazole core, followed by a selective N-methylation. This protocol is designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and a summary of expected quantitative data.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals.[1] The target molecule, this compound, possesses a versatile structure amenable to further functionalization, making it a key intermediate in synthetic chemistry. The most common and established method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5][6] This protocol first employs the reaction of ethyl 2,4-dioxobutanoate with methylhydrazine to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate. Subsequent selective N-methylation of the pyrazole ring at the 4-position is then achieved to furnish the final product. Challenges in the selective N-alkylation of pyrazoles are well-documented, and this protocol addresses this by providing a robust method.[7][8][9][10]

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from the general synthesis of pyrazole esters.[11][12]

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl 2,4-dioxobutanoate (28.8 g, 0.2 mol) and absolute ethanol (200 mL).

  • Reagent Addition: Begin stirring the solution and cool the flask to 0-5 °C using an ice bath.

  • Slowly add a solution of methylhydrazine (10.1 g, 0.22 mol) in ethanol (50 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C) and maintain it for 4 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield ethyl 1-methyl-1H-pyrazole-3-carboxylate as a pale yellow oil.

Step 2: Synthesis of this compound

This N-methylation procedure is based on established methods for pyrazole alkylation.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the ethyl 1-methyl-1H-pyrazole-3-carboxylate (23.1 g, 0.15 mol) obtained from Step 1 in anhydrous acetone (250 mL).

  • Base Addition: Add anhydrous potassium carbonate (22.8 g, 0.165 mol) to the solution.

  • Methylation: Heat the suspension to reflux (approximately 56 °C). Add dimethyl sulfate (20.8 g, 0.165 mol) dropwise over 20 minutes.

  • Reaction Monitoring: Continue refluxing for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Final Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a clear oil.

Data Presentation

ParameterStep 1: CyclocondensationStep 2: N-Methylation
Starting Material Ethyl 2,4-dioxobutanoateEthyl 1-methyl-1H-pyrazole-3-carboxylate
Reagents Methylhydrazine, EthanolDimethyl sulfate, Potassium carbonate, Acetone
Scale 0.2 mol0.15 mol
Reaction Time 4 hours6 hours
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 56 °C)
Product Ethyl 1-methyl-1H-pyrazole-3-carboxylateThis compound
Appearance Pale yellow oilClear oil
Yield ~85% (23.1 g)~90% (24.6 g)
Purity (by HPLC) >95%>98%
Molecular Weight 154.17 g/mol 182.21 g/mol

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Methylation start1 Ethyl 2,4-dioxobutanoate in Ethanol reagent1 Add Methylhydrazine (0-5 °C) start1->reagent1 reaction1 Reflux (4h) reagent1->reaction1 workup1 Concentrate reaction1->workup1 extraction1 Ethyl Acetate Extraction workup1->extraction1 purification1 Column Chromatography extraction1->purification1 product1 Ethyl 1-methyl-1H-pyrazole-3-carboxylate purification1->product1 start2 Intermediate from Step 1 in Acetone product1->start2 Use in next step base_add Add K2CO3 start2->base_add reagent2 Add Dimethyl Sulfate (Reflux) base_add->reagent2 reaction2 Reflux (6h) reagent2->reaction2 workup2 Filter & Concentrate reaction2->workup2 extraction2 Ethyl Acetate Extraction workup2->extraction2 product2 This compound extraction2->product2

Caption: Workflow for the gram-scale synthesis of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methylhydrazine and dimethyl sulfate are toxic and should be handled with extreme care.

  • Reactions should be conducted under an inert atmosphere where specified.

References

Application Notes and Protocols for the Quantification of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications.

This document provides detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and performance data presented are based on established methods for structurally similar pyrazole derivatives and can be adapted and validated for the specific analyte.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle

RP-HPLC is a widely used technique for the separation and quantification of moderately polar compounds. The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, typically using a UV detector set to a wavelength where the analyte exhibits maximum absorbance.[6][7][8]

Experimental Protocol

1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic data station for data acquisition and processing.

2. Chromatographic Conditions (Adapted from similar pyrazole analysis)[6][8][9]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 75:25 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 206 nm (This should be optimized by running a UV scan of the pure compound).

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow for RP-HPLC Analysis

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject Sample separation Chromatographic Separation (C18 Column, Isocratic Elution) hplc->separation detection UV/PDA Detection (e.g., 206 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Calibration Curve) data->analysis quant Quantification Report analysis->quant

Figure 1. General workflow for quantification by RP-HPLC.

Typical Performance Characteristics (Based on similar pyrazole derivatives)

ParameterTypical ValueReference
Linearity Range2.5 - 150 µg/mL[6][8]
Correlation Coefficient (r²)> 0.999[8]
Limit of Detection (LOD)2 - 4 µg/mL[6][8]
Limit of Quantification (LOQ)7 - 15 µg/mL[6][8]
Accuracy (% Recovery)98 - 112%[8]
Precision (% RSD)< 2%[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[11]

Experimental Protocol

1. Instrumentation

  • Gas chromatograph equipped with an autosampler and a capillary column.

  • Mass spectrometer (e.g., single quadrupole) as a detector.

  • Data system for instrument control, data acquisition, and analysis.

2. GC-MS Conditions (General starting conditions)

  • GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose a quantifier and one or two qualifier ions from the full scan mass spectrum of the analyte.

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Prepare as described in the HPLC method, using a volatile solvent like ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the chosen solvent.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range. If necessary, use an internal standard for improved accuracy.

4. Calibration and Quantification

  • Analyze the standard solutions to generate a calibration curve based on the peak area of the quantifier ion versus concentration.

  • Confirm the identity of the analyte in samples by verifying the retention time and the ratio of qualifier to quantifier ions.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation (Extraction, Dilution) gc GC System (Injector, Column Oven) prep->gc Inject 1 µL separation Volatile Separation (Capillary Column) gc->separation ms Mass Spectrometer separation->ms Elution ionization Ionization (EI) & Mass Filtering (Quadrupole) ms->ionization data Data Acquisition (Mass Spectrum, TIC) ionization->data analysis Data Analysis (SIM Peak Integration, Library Match) data->analysis quant Quantification Report analysis->quant

Figure 2. General workflow for quantification by GC-MS.

Typical Performance Characteristics (Based on analysis of flavor compounds)

ParameterTypical ValueReference
Linearity Range5 - 10,000 µg/g[11]
Correlation Coefficient (r²)> 0.997[11]
Accuracy (% Recovery)93.9% - 106.6%[11]
Precision (CV, %)0.5% - 3.0%[11]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[12] It is the preferred method for quantifying trace levels of compounds in complex matrices like biological fluids or environmental samples.[13][14] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol

1. Instrumentation

  • UPLC or HPLC system.

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data system for instrument control and analysis.

2. LC-MS/MS Conditions (Adapted from 3,4-dimethylpyrazole analysis)[13][14]

  • LC Column: C18 column (e.g., 50 mm x 3 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • Start with 20% B, hold for 0.5 min.

    • Increase to 80% B over 3.5 min.

    • Hold at 80% B for 3.5 min.

    • Return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Ionization Source: ESI, positive mode.

  • MRM Transitions: These must be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ would be the precursor ion. The most stable and abundant fragment ions would be selected as product ions for quantification and confirmation.

  • Internal Standard: An isotopically labeled version of the analyte is ideal for the most accurate quantification.

3. Preparation of Solutions

  • Standard and Sample Preparation: Prepare as described for HPLC, but at much lower concentrations (e.g., in the ng/mL range). Dilute samples with the initial mobile phase composition. For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to reduce matrix effects.

4. Calibration and Quantification

  • Generate a calibration curve using standards prepared in a matrix that mimics the sample, if possible.

  • Use the ratio of the analyte peak area to the internal standard peak area for plotting the calibration curve.

  • Quantify the analyte in samples using the established calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow prep Sample Preparation (SPE Cleanup / Dilution) lc LC Separation (C18 Column, Gradient Elution) prep->lc Inject ms1 Ion Source (ESI+) & Precursor Ion Selection (Q1) lc->ms1 ms2 Collision Cell (Q2) (Fragmentation) ms1->ms2 ms3 Product Ion Selection (Q3) ms2->ms3 data Data Acquisition (MRM Chromatogram) ms3->data analysis Data Analysis (Peak Integration, Area Ratio) data->analysis quant Quantification Report analysis->quant

Figure 3. General workflow for quantification by LC-MS/MS.

Typical Performance Characteristics (Based on 3,4-dimethylpyrazole analysis)

ParameterTypical ValueReference
Limit of Quantification (LOQ)Offers a significant (e.g., 10-fold) improvement over other methods.[13][14]
Accuracy (% Recovery)101 - 107% (with internal standard)[13][14]
SelectivityVery High (due to MRM)[12]
Matrix EffectsCan be significant, requires careful method development and use of internal standards.[13]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Comparison center Quantification of Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate hplc RP-HPLC-UV center->hplc gcms GC-MS center->gcms lcmsms LC-MS/MS center->lcmsms hplc_attr Good for QC & Purity Moderate Sensitivity Cost-Effective hplc->hplc_attr gcms_attr Good for Volatiles High Specificity (MS) Requires Volatility gcms->gcms_attr lcmsms_attr Highest Sensitivity & Selectivity Ideal for Complex Matrices Higher Cost & Complexity lcmsms->lcmsms_attr

Figure 4. Logical comparison of analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. For the synthesis of this compound, the likely starting materials are ethyl 2-methyl-3-oxobutanoate and methylhydrazine.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Key areas to investigate include the purity of your starting materials, reaction temperature, reaction time, and the choice of catalyst and solvent.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]

Q3: I am observing the formation of a regioisomer. How can this be avoided?

A3: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. In the case of ethyl 2-methyl-3-oxobutanoate and methylhydrazine, the nucleophilic attack of methylhydrazine can occur at either of the two carbonyl groups, leading to the desired product and its isomer, ethyl 2,5-dimethyl-2H-pyrazole-3-carboxylate. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] Optimizing the solvent and the acidity of the reaction medium can help favor the formation of the desired isomer.[1]

Q4: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?

A4: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[1] Purification can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive or degraded reagents (especially methylhydrazine).- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate catalyst or solvent.- Use freshly distilled or a new bottle of methylhydrazine.- Optimize the reaction temperature; reflux in ethanol is a common starting point.- Monitor the reaction by TLC to ensure it has gone to completion.- Screen different acid catalysts (e.g., acetic acid, sulfuric acid) and solvents (e.g., ethanol, methanol, acetic acid).
Formation of Multiple Products (including regioisomers) - Reaction with an unsymmetrical dicarbonyl compound.- Side reactions due to impurities or suboptimal conditions.- Adjust the reaction conditions (solvent, temperature, pH) to favor the desired regioisomer.- Purify the starting materials before the reaction.- Isolate the desired product using column chromatography.
"Oiling Out" During Recrystallization - The compound is precipitating at a temperature above its melting point.- Increase the volume of the "good" solvent to lower the saturation point.- Ensure slow cooling of the solution.- Try a different solvent system.[3]
Low Recovery After Recrystallization - Using too much solvent.- Cooling the solution too quickly or not to a low enough temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Data Presentation: Illustrative Yield Optimization

The following table provides illustrative data on how varying reaction parameters can influence the yield of this compound. Note: This data is for illustrative purposes to guide optimization and may not represent actual experimental results.

ExperimentCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (0.1)Ethanol78 (Reflux)465
2Acetic Acid (0.1)Ethanol78 (Reflux)875
3Acetic Acid (0.1)Methanol65 (Reflux)870
4Sulfuric Acid (0.05)Ethanol78 (Reflux)880
5No CatalystEthanol78 (Reflux)2430
6Acetic Acid (0.1)Toluene110 (Reflux)855

Experimental Protocols

Key Experiment: Synthesis of this compound via Knorr Synthesis

This protocol is a representative procedure based on the Knorr synthesis of related pyrazole-3-carboxylates.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (or other acid catalyst)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Product This compound Ethyl 2-methyl-3-oxobutanoate->Product Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Product Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Product Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Product Heat (Reflux) Heat (Reflux) Heat (Reflux)->Product Isomer Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Product->Isomer Potential Side Product

Caption: Knorr synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Solvent, and Catalyst Start->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End Troubleshooting_Tree Low_Yield Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Regioisomer_Issue Regioisomer Formation? Low_Yield->Regioisomer_Issue No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Reagents->Optimize_Conditions Optimize_Conditions->Regioisomer_Issue Modify_Solvent_pH Modify Solvent/pH Regioisomer_Issue->Modify_Solvent_pH Yes Purification_Problem Purification Issues? Regioisomer_Issue->Purification_Problem No Modify_Solvent_pH->Purification_Problem Recrystallization_Troubleshoot Troubleshoot Recrystallization Purification_Problem->Recrystallization_Troubleshoot Yes Chromatography_Optimization Optimize Chromatography Purification_Problem->Chromatography_Optimization Yes Success Improved Yield Purification_Problem->Success No Recrystallization_Troubleshoot->Success Chromatography_Optimization->Success

References

Technical Support Center: Purification of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials, such as the corresponding unmethylated pyrazole, and regioisomers formed during the N-methylation step. Specifically, the formation of the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate isomer is a significant possibility due to the two reactive nitrogen atoms in the pyrazole ring. Other potential impurities can arise from side reactions or degradation of reagents.

Q2: Which purification techniques are most effective for this compound?

A2: The primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from isomeric impurities and other byproducts with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially if a suitable solvent system is identified.

Q3: How can I separate the 1,4-dimethyl and 1,5-dimethyl isomers of the pyrazole ester?

A3: Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the mobile phase is crucial. A shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) can effectively separate isomers on a silica gel column.

  • Fractional Recrystallization: This technique can be employed if the isomers have sufficiently different solubilities in a specific solvent. It involves multiple recrystallization steps to enrich one isomer.[1]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC), including reverse-phase chromatography, can be a highly effective, albeit more resource-intensive, method.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[1]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Insulating the flask can help.[1]

  • Change the solvent system: Experiment with different solvents or solvent mixtures.[1]

  • Use a seed crystal: Adding a small crystal of the pure compound to the cooled, supersaturated solution can induce crystallization.[1]

Q5: My purification yield is consistently low. How can I improve it?

A5: Low yields can result from several factors throughout the purification process. To improve your yield:

  • Minimize solvent usage in recrystallization: Use the minimum amount of hot solvent required to dissolve your compound to avoid losing product in the mother liquor.[1]

  • Ensure complete precipitation: Cool the recrystallization mixture thoroughly in an ice bath to maximize crystal formation.[1]

  • Optimize column chromatography: Avoid using overly polar solvents that can lead to broad elution bands and product loss. Ensure proper column packing to prevent channeling.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Separation of Isomers Mobile phase polarity is too high or too low.Optimize the mobile phase using thin-layer chromatography (TLC) first. A common starting point for pyrazole esters is a hexane/ethyl acetate mixture. Try a shallow gradient elution.
Column is overloaded.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the silica gel is packed uniformly to avoid cracks or channels.
Product is Tailing on the Column Compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2]
Compound is unstable on silica gel.Consider using a different stationary phase, such as neutral or basic alumina.[2]
Product Elutes Too Quickly or Too Slowly Incorrect mobile phase polarity.For fast elution, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). For slow elution, increase the polarity.
Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Compound Does Not Dissolve Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures with water are good starting points for pyrazole derivatives.[1][2]
Insufficient solvent.Gradually add more hot solvent until the compound fully dissolves.
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystallization.Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, then filter it hot before cooling to remove colored impurities. Be aware this may reduce the yield.[1]

Experimental Protocols

Note: The following protocols are generalized based on common procedures for pyrazole derivatives and may require optimization for this compound.

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Range Key Considerations
Flash Column Chromatography 95-99%40-80%Effective for separating isomers and removing a wide range of impurities. Yield can be lower due to product retention on the column.
Single-Solvent Recrystallization >98%60-90%Highly dependent on finding an ideal solvent. Best for removing small amounts of impurities from a relatively pure product.
Mixed-Solvent Recrystallization >98%50-85%Useful when a suitable single solvent cannot be found. Requires careful addition of the anti-solvent to avoid oiling out.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_final Final Product Crude Crude Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate TLC TLC Analysis (Assess Purity & Isomer Ratio) Crude->TLC Column Column Chromatography (e.g., Hexane/Ethyl Acetate) TLC->Column Impurities/Isomers Present Recrystallize Recrystallization (e.g., Ethanol/Water) TLC->Recrystallize Relatively Pure Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Recrystallize For higher purity Pure_Product Pure Product Evaporate->Pure_Product Recrystallize->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Diagram cluster_column Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Identified Poor_Sep Poor Separation? Start->Poor_Sep Tailing Tailing Peak? Start->Tailing Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Optimize_Solvent Optimize Mobile Phase (TLC analysis) Poor_Sep->Optimize_Solvent Yes Add_Base Add Base to Eluent (e.g., 0.1% Et3N) Tailing->Add_Base Yes Change_Stationary Use Alumina Add_Base->Change_Stationary Still Tailing Slow_Cool Slower Cooling/ More Solvent Oiling_Out->Slow_Cool Yes Minimize_Solvent Minimize Hot Solvent Low_Yield->Minimize_Solvent Yes Seed_Crystal Use Seed Crystal Slow_Cool->Seed_Crystal Still Oiling Out Cool_Thoroughly Cool Thoroughly Minimize_Solvent->Cool_Thoroughly

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This document addresses common impurities, offers guidance on their identification and mitigation, and provides a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and significant impurity in the synthesis of this compound?

A1: The most prevalent and challenging impurity is the regioisomer, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This arises from the reaction of the unsymmetrical β-ketoester, ethyl 2-methyl-3-oxobutanoate, with methylhydrazine. The initial nucleophilic attack of the substituted nitrogen of methylhydrazine can occur at either of the two carbonyl carbons of the β-ketoester, leading to the formation of two different pyrazole products.[1][2]

Q2: How can I distinguish between the desired product (this compound) and its regioisomeric impurity?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for differentiating between the two regioisomers. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ. Specifically, the position of the C4-methyl group and the pyrazole ring proton will show distinct signals in ¹H NMR. For definitive structural confirmation, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between the N1-methyl protons and the protons on the pyrazole ring.[2]

Q3: I am observing a low yield in my reaction. What are the potential causes and solutions?

A3: Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The condensation reaction may not have reached completion. To address this, you can try increasing the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Suboptimal pH: The reaction is often catalyzed by acid. A few drops of glacial acetic acid can facilitate the initial hydrazone formation and subsequent cyclization.[1]

  • Purity of Starting Materials: Impurities in the starting materials, ethyl 2-methyl-3-oxobutanoate or methylhydrazine, can lead to side reactions. Ensure the purity of your reagents before starting the synthesis.[1]

  • Side Reactions: Besides regioisomer formation, other side reactions can occur, such as hydrolysis of the ester group if excessive water is present, especially during workup.

Q4: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a pure, colorless product?

A4: Discoloration, often to yellow or red, is a common observation in pyrazole synthesis, particularly when using hydrazine derivatives, which can be prone to oxidation and decomposition, forming colored impurities.[3] To obtain a pure product, purification is necessary. Column chromatography on silica gel is a highly effective method for separating the desired product from colored impurities and the regioisomer.[1][2] Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective purification technique.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Observed Problem Potential Cause Suggested Solution
Low product yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC.[1]
Purity of starting materials.Use high-purity ethyl 2-methyl-3-oxobutanoate and methylhydrazine.
Suboptimal pH.Add a catalytic amount of glacial acetic acid.[1]
Presence of two major spots on TLC with similar Rf values Formation of regioisomers.Optimize reaction conditions (solvent, temperature) to favor the desired isomer. Purification via column chromatography is typically required.[1][2]
Product is colored (yellow/brown) Formation of colored impurities from hydrazine.Purify the crude product by column chromatography or recrystallization.[1][3]
Reaction mixture may have become acidic.Consider adding a mild base like sodium acetate if using a hydrazine salt.
Presence of a byproduct with a lower molecular weight (MS analysis) Hydrolysis of the ethyl ester to the corresponding carboxylic acid.Ensure anhydrous conditions during the reaction and minimize exposure to water during workup.
Unreacted starting materials remain after prolonged reaction time Insufficient activation or low reactivity.Check the amount and quality of the acid catalyst. Ensure the reaction temperature is appropriate.

Impurity Profile

The following table summarizes the common impurities, their likely source, and methods for their detection.

Impurity Structure Source Detection Method
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateRegioisomer of the desired productReaction of methylhydrazine with the unsymmetrical β-ketoester¹H NMR, ¹³C NMR, GC-MS, HPLC
Ethyl 2-methyl-3-oxobutanoateUnreacted starting materialIncomplete reaction¹H NMR, GC-MS
MethylhydrazineUnreacted starting materialIncomplete reaction¹H NMR (can be difficult to detect due to volatility and exchangeable protons)
1,4-Dimethyl-1H-pyrazole-3-carboxylic acidHydrolysis of the ethyl esterPresence of water during reaction or workup¹H NMR (disappearance of ethyl group signals, appearance of a broad carboxylic acid proton), LC-MS
Polymeric/Colored ImpuritiesDecomposition or oxidation of methylhydrazineInstability of the hydrazine reagentVisual inspection, TLC (baseline material)
Residual Solvents (e.g., Ethanol, Acetic Acid)From reaction and purification stepsIncomplete removal during drying¹H NMR

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Knorr pyrazole synthesis adapted for the specified target molecule.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the regioisomeric impurity and other byproducts.[2]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Crude_Analysis Analyze Crude Product (TLC, NMR, MS) Workup->Crude_Analysis Problem Problem Identified? Crude_Analysis->Problem Purification Purification (Column Chromatography/Recrystallization) Problem->Purification No Low_Yield Low Yield? Problem->Low_Yield Yes Final_Product Final Product Analysis Purification->Final_Product Regioisomers Regioisomers Detected? Low_Yield->Regioisomers No Check_Conditions Check Reaction Conditions (Time, Temp, Catalyst) Low_Yield->Check_Conditions Yes Impurities Other Impurities? Regioisomers->Impurities No Optimize_Purification Optimize Purification Method Regioisomers->Optimize_Purification Yes Impurities->Purification No Identify_Impurity Identify Impurity Structure Impurities->Identify_Impurity Yes Check_Conditions->Start Adjust Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Optimize_Purification->Purification Identify_Impurity->Optimize_Purification

References

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis?

A1: The most prevalent side reactions in pyrazole synthesis include the formation of regioisomers, incomplete cyclization, and the generation of colored impurities.[1][2]

  • Regioisomer Formation: This is a significant issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in reactions like the Knorr synthesis.[1][2] The substituted nitrogen of the hydrazine can attack either of the non-equivalent carbonyl carbons, resulting in a mixture of two pyrazole regioisomers that can be difficult to separate.[1][2]

  • Incomplete Cyclization: The reaction may not proceed to completion, leading to the isolation of stable intermediates such as hydrazones or pyrazolines.[1][2] This is more likely if the hydrazine is deactivated by electron-withdrawing groups.[1]

  • Formation of Colored Impurities: The reaction mixture may develop a yellow or red color, which is often attributed to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1][3]

  • Michael Addition Adducts: In syntheses involving α,β-unsaturated carbonyl compounds, the formation of aza-Michael addition products can be a competing side reaction.

Q2: My pyrazole synthesis has a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, and product degradation.[4]

Troubleshooting Low Yields:

  • Incomplete Reaction:

    • Increase Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4] For many condensation reactions, heating under reflux may be necessary.[4]

    • Catalyst Choice: The selection and amount of an acid or base catalyst are often critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are commonly used.[4] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[4][5]

  • Side Reactions: The formation of the side products mentioned in Q1 can significantly lower the yield of the desired pyrazole. Addressing these specific side reactions (see below) will improve the overall yield.

  • Product Degradation:

    • Milder Conditions: If you suspect the product is degrading under the reaction conditions, try lowering the temperature or using a milder catalyst.[4]

    • Workup Procedure: Ensure the workup procedure is not causing degradation. For example, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.[4]

G start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Change catalyst - Change solvent incomplete->optimize_conditions purification_loss Is product lost during purification? side_reactions->purification_loss No address_side_reactions Address Specific Side Reactions: - Control regioselectivity - Drive cyclization to completion side_reactions->address_side_reactions Yes optimize_purification Optimize Purification: - Recrystallization - Alternative chromatography purification_loss->optimize_purification Yes end Improved Yield purification_loss->end No optimize_conditions->end address_side_reactions->end optimize_purification->end

Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Guides

Issue 1: Formation of Pyrazolone Byproduct
  • Symptoms: Appearance of an additional spot on TLC, often with a different polarity than the expected pyrazole. NMR and Mass Spectrometry data show a product with a carbonyl group and a mass corresponding to the pyrazolone.

  • Cause: When using β-ketoesters as the 1,3-dicarbonyl component, the reaction can sometimes favor the formation of a pyrazolone, which is a five-membered ring containing a ketone functional group.

  • Solutions:

    • Reaction Conditions: Carefully control the reaction temperature and pH. In some cases, specific Brønsted acid catalysts can influence the product distribution. [6] * Choice of Hydrazine: The nature of the substituent on the hydrazine can affect the propensity for pyrazolone formation.

    • Purification: Pyrazolones often have different solubility and polarity compared to pyrazoles, which can be exploited for separation by recrystallization or column chromatography.

Issue 2: Incomplete Cyclization - Isolation of Hydrazone Intermediate
  • Symptoms: The major product isolated is the linear hydrazone intermediate, with little to no desired pyrazole observed.

  • Cause: The intramolecular cyclization step is often the rate-limiting step. If the nucleophilicity of the second nitrogen atom in the hydrazine is reduced (e.g., by an electron-withdrawing group), or if there is significant steric hindrance, the cyclization may be slow or not occur at all.

  • Solutions:

    • Increase Temperature: Heating the reaction mixture, for instance under reflux, can provide the necessary activation energy for the cyclization to proceed.

    • Acid Catalysis: The presence of an acid catalyst can facilitate the cyclization by protonating the remaining carbonyl group, making it more electrophilic.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate this type of cyclization reaction, often leading to higher yields in shorter reaction times.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

Entry1,3-Dicarbonyl SubstrateHydrazineSolventRatio of Regioisomers (A:B)Total Yield (%)
11-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH70:3085
21-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE95:590
31-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:192
41-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH65:3588
51-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE92:891

Data adapted from studies on the influence of fluorinated alcohols on regioselectivity.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

EntryCatalystReaction Time (min)Yield (%)
1None12040
2Acetic Acid (10 mol%)6085
3Nano-ZnO (10 mol%)3095
4Silica Sulfuric Acid4592
5Ionic Liquid {[2,2′-BPyH][C(CN)3]2}2596

Yields are for the synthesis of 1,3,5-substituted pyrazoles and may vary depending on the specific substrates. [5][6]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If the hydrazine is a salt (e.g., phenylhydrazine hydrochloride), it may be necessary to add a base (e.g., sodium acetate) to liberate the free hydrazine.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [7]

Protocol for Synthesis of a Pyrazolone from a β-Ketoester

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

  • Heating: Add a catalytic amount of glacial acetic acid and heat the mixture under reflux for 1-2 hours.

  • Isolation: Cool the resulting mixture in an ice bath to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

References

Technical Support Center: Production of Ethyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] For the target molecule, this typically involves the reaction of ethyl 2,4-dioxopentanoate with methylhydrazine.

Q2: What are the primary challenges encountered during the synthesis and scale-up of this compound?

A2: A significant challenge is the formation of a regioisomeric byproduct, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[1] This occurs because the unsymmetrical 1,3-dicarbonyl starting material, ethyl 2,4-dioxopentanoate, can be attacked by methylhydrazine at two different carbonyl positions. Other challenges include incomplete cyclization, leading to pyrazoline intermediates, and the formation of colored impurities from the hydrazine starting material.[1]

Q3: How can the formation of the undesired regioisomer be minimized?

A3: Achieving high regioselectivity is a key challenge. The choice of solvent and the presence of additives can influence the isomeric ratio. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol.[2] The addition of a catalytic amount of a strong acid can also favor the formation of one isomer over the other in some cases.[2]

Q4: What are the recommended methods for purifying the final product and removing the regioisomeric impurity?

A4: At a laboratory scale, silica gel column chromatography is a common and effective method for separating the two regioisomers.[3][4][5] For larger-scale production, fractional distillation under reduced pressure may be a viable option, provided there is a sufficient difference in the boiling points of the isomers. Crystallization can also be an effective purification method if a solvent system that selectively precipitates the desired isomer can be identified.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; pyrazole syntheses can be sensitive to temperature changes. - Use freshly distilled or high-purity starting materials. - Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation.
Poor Regioselectivity (High percentage of the 1,5-isomer) - Use of a non-optimal solvent. - Reaction temperature favoring the undesired isomer.- Switch to an aprotic polar solvent such as DMAc or DMF.[2] - Experiment with a range of reaction temperatures to determine the optimal conditions for maximizing the desired 1,4-isomer.
Formation of Colored Impurities - Oxidation or degradation of methylhydrazine. - Side reactions promoted by acidic or basic conditions.- Use high-purity methylhydrazine and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the pH of the reaction mixture.
Difficulty in Separating Regioisomers - Similar polarity of the two isomers. - Inefficient purification technique.- For column chromatography, screen different solvent systems to maximize the separation factor (ΔRf). - If distillation is used, ensure the vacuum is stable and the column has sufficient theoretical plates. - Explore crystallization from various solvents or solvent mixtures.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the Knorr pyrazole synthesis and principles of regioselective synthesis.[2] Optimization will be required for specific equipment and scales.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Methylhydrazine

  • N,N-Dimethylacetamide (DMAc)

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl 2,4-dioxopentanoate in DMAc.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methylhydrazine dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the regioisomers.

Data Presentation

Parameter Condition A Condition B Condition C
Solvent EthanolTolueneDMAc
Temperature Reflux80 °CRoom Temperature
Catalyst NoneAcetic AcidHCl (cat.)
Yield (Crude) ModerateModerate-HighHigh
1,4-isomer : 1,5-isomer Ratio ~1:1~2:1>10:1 (expected)
Purity (after chromatography) >98%>98%>98%

Note: The data in this table is illustrative and based on general principles of pyrazole synthesis. Actual results will vary depending on specific experimental conditions.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the key reaction.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolve Dissolve Ethyl 2,4-dioxopentanoate in DMAc + HCl (cat.) start->dissolve cool Cool to 0-5 °C dissolve->cool add_hydrazine Add Methylhydrazine cool->add_hydrazine react React at Room Temp. add_hydrazine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway cluster_products Potential Products reactant1 Ethyl 2,4-dioxopentanoate product1 Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate (Desired Product) reactant1->product1 Favored in aprotic polar solvents product2 Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate (Regioisomeric Byproduct) reactant1->product2 Competitive pathway reactant2 Methylhydrazine reactant2->product1 Favored in aprotic polar solvents reactant2->product2 Competitive pathway

Caption: Reaction scheme showing the formation of the desired product and the regioisomeric byproduct.

References

dealing with regioisomers in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the formation of regioisomers during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The reaction can proceed in two different ways, leading to two distinct products where the substituents occupy different positions on the pyrazole core.[1][2]

Q2: Why is controlling the formation of a specific regioisomer so important?

A2: Controlling which regioisomer is formed is critical because different regioisomers can exhibit vastly different biological activities, physical properties (like solubility and crystal packing), and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure, and desired regioisomer is often essential for efficacy and safety.[1]

Q3: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A3: The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that can be manipulated to favor one regioisomer over another:[3][4]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the reaction towards the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups (like -CF₃) make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[1][4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols are known to significantly improve regioselectivity in many cases.[6][7]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The reaction conditions do not sufficiently differentiate between the two potential cyclization pathways, resulting in a non-selective reaction.

Solutions:

  • Change the Solvent: This is often the most effective single change. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to improved selectivity.[6] In some systems, switching between protic and aprotic solvents can favor the formation of different regioisomers.[7]

  • Modify Reaction Temperature: Lowering the temperature may increase the energy difference between the two reaction pathways, favoring the formation of the thermodynamically more stable product.

  • Adjust the pH: The use of an acidic or basic catalyst can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.

Solutions:

  • Re-evaluate Starting Material Design: If possible, consider modifying the substituents on the 1,3-dicarbonyl compound. Introducing a bulky group can sterically shield one carbonyl, forcing the reaction to proceed at the other. Similarly, introducing a strong electron-withdrawing group (e.g., a trifluoromethyl group) can activate one carbonyl towards nucleophilic attack.[1][5]

  • Solvent-Controlled Regioselectivity: As detailed in Issue 1, the solvent choice is paramount. A systematic screen of solvents is recommended. Protic solvents may favor one isomer, while aprotic solvents may favor the other.[7] For example, reactions of β-enamino diketones with phenylhydrazine show that protic solvents favor one regioisomer, while aprotic solvents like acetonitrile lead to the preferential formation of the other.[7]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

Solutions:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[8][9]

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1][10] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding ethyl acetate, dichloromethane, or another suitable solvent.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash chromatography on silica gel to separate the mixture.[8]

  • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization may be a viable, though often more challenging, alternative.

Issue 4: How can I distinguish between and confirm the structure of my regioisomers?

Problem: After synthesis or separation, it is crucial to unambiguously assign the correct structure to each isolated isomer.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.[11][12]

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.[13]

    • 2D NMR (NOESY): For definitive assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended.[8][13] This technique identifies through-space correlations between protons. A correlation between protons on the N-substituent and protons on a specific ring substituent confirms their proximity and thus establishes the regiochemistry.[13]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.[8]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines. This table summarizes how changing the reaction solvent can dramatically alter the ratio of resulting pyrazole regioisomers.

1,3-Diketone Starting MaterialHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol (EtOH)~1:1[5]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide98:2[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol (EtOH)15:85[6]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)85:15[6]
Ethyl 4-phenyl-2,4-dioxobutanoatePhenylhydrazineEtOH/H₂O (1:1)100:0[7]
Ethyl 4-phenyl-2,4-dioxobutanoatePhenylhydrazineAcetonitrile (MeCN)21:79[7]

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Pyrazoles. Note: Chemical shifts are highly dependent on the specific substituents and the deuterated solvent used.

AtomTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Reference
H37.4 - 7.8138 - 155[14]
H46.2 - 6.5105 - 115[14]
H57.5 - 8.0129 - 145[14]
N-CH₃3.8 - 4.238 - 45[14]

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in TFE.[2][6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Protocol 2: Separation of Regioisomers by Column Chromatography

  • Solvent Screening: On a TLC plate, spot the crude mixture. Develop the plate in various solvent systems of increasing polarity (e.g., 9:1 Hexanes:EtOAc, 4:1 Hexanes:EtOAc, etc.) to find a system that gives good separation (ΔRf > 0.2).

  • Column Packing: Prepare a silica gel column using the optimal eluent identified in the previous step.

  • Loading: Adsorb the crude mixture onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which contain the pure isomers. Combine the pure fractions for each isomer and concentrate under reduced pressure.

Protocol 3: Characterization of Regioisomers by NMR Spectroscopy

  • Sample Preparation: For each isolated isomer, dissolve 5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12]

  • 1D NMR: Acquire standard ¹H and ¹³C NMR spectra. Compare the spectra of the two isomers to note differences in chemical shifts and coupling constants.

  • 2D NOESY (for definitive assignment): Acquire a 2D NOESY spectrum for each isomer. Look for a cross-peak that indicates a spatial correlation between a proton on the N1-substituent and a proton on either the C3 or C5 substituent. The presence of this correlation will unambiguously identify the regioisomer.[13]

Visualizations

G SMs Unsymmetrical 1,3-Diketone R1-C=O CH2 R2-C=O I1 Intermediate 1 (Attack at C1) SMs:c1->I1 Pathway A I2 Intermediate 2 (Attack at C2) SMs:c2->I2 Pathway B Hydrazine Substituted Hydrazine R3-NH-NH2 P1 Regioisomer 1 I1->P1 Cyclization P2 Regioisomer 2 I2->P2 Cyclization

Caption: Knorr pyrazole synthesis leading to two potential regioisomers.

G cluster_mods Optimization Strategies start Reaction yields regioisomeric mixture check_tlc Analyze by TLC. Are isomers separable? start->check_tlc separate Separate by Column Chromatography check_tlc->separate Yes modify Modify Reaction Conditions check_tlc->modify No end_ok Pure Isomer Obtained separate->end_ok change_solvent Change Solvent (e.g., EtOH -> TFE) modify->change_solvent change_temp Adjust Temperature modify->change_temp change_ph Adjust pH modify->change_ph rerun Re-run Reaction change_solvent->rerun change_temp->rerun change_ph->rerun rerun->start

Caption: Troubleshooting workflow for poor regioselectivity.

G start Isolate Product(s) from Reaction Mixture nmr_1d Acquire 1D NMR (¹H and ¹³C) start->nmr_1d decision Is structure unambiguous? nmr_1d->decision nmr_2d Acquire 2D NOESY Spectrum decision->nmr_2d No assign Assign Structures to Regioisomers decision->assign Yes analysis Analyze NOE correlations between N-substituent and ring protons nmr_2d->analysis analysis->assign

Caption: Workflow for the characterization of pyrazole regioisomers.

References

alternative catalysts for the synthesis of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. The following sections offer guidance on alternative catalysts, experimental protocols, and solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific molecule, suitable starting materials would be a substituted acetoacetate and methylhydrazine.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, product degradation, or losses during purification. Suboptimal reaction conditions such as temperature, reaction time, and catalyst choice can also significantly impact the yield.[1]

Q3: How can I control the regioselectivity of the reaction to obtain the desired 1,4-dimethyl isomer?

Regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The formation of the desired regioisomer is influenced by both steric and electronic effects of the substituents on the reactants. The choice of solvent can also dramatically influence regioselectivity; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to increase regioselectivity in pyrazole formation.[2]

Q4: Are there greener alternatives to traditional solvents for this synthesis?

Yes, research has explored the use of more environmentally benign solvents and even solvent-free conditions. Water, ethanol, and polyethylene glycol (PEG) are often considered greener solvent choices. Microwave-assisted synthesis under solvent-free conditions has also been reported for pyrazole derivatives, offering advantages such as shorter reaction times and higher yields.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase Temperature: Consider refluxing the reaction mixture or employing microwave irradiation to enhance reaction rates.[3][4]
Suboptimal Catalyst - Catalyst Screening: Experiment with different acid or base catalysts. For instance, both Brønsted and Lewis acids can be effective. - Catalyst Loading: Optimize the catalyst concentration; typically, catalytic amounts are sufficient.
Poor Quality Reagents - Purity Check: Ensure the purity of starting materials, especially the hydrazine derivative, which can degrade over time. - Fresh Reagents: Use freshly distilled or purified reagents.
Side Reactions - Control Stoichiometry: Use a precise molar ratio of reactants to minimize side product formation.[1] - Modify Conditions: Adjust the temperature and solvent to favor the desired reaction pathway.[1]
Issue 2: Formation of Regioisomers
Potential Cause Troubleshooting Steps
Lack of Steric or Electronic Control - Solvent Effects: Utilize solvents known to enhance regioselectivity, such as fluorinated alcohols (TFE, HFIP).[2] - Temperature Optimization: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
Nature of the Hydrazine - Protecting Groups: The use of a substituted hydrazine with a bulky protecting group can direct the cyclization to a specific carbonyl group.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Presence of Impurities - Aqueous Workup: Perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for purification.
Oily Product - Column Chromatography: Use silica gel column chromatography with an appropriate eluent system to separate the product from impurities.

Alternative Catalysts

Catalyst Type Examples Reaction Conditions Advantages Reference
Brønsted Acid Acetic Acid, p-Toluenesulfonic acid (p-TSA)Typically reflux in a suitable solvent like ethanol.Readily available, inexpensive.[4]
Lewis Acid SnCl₂, FeCl₃Can often be used in milder conditions.Can enhance reactivity and selectivity.[5]
Base Catalyst Potassium t-butoxide, PyrrolidineVaries from room temperature to reflux.Effective for specific substrate combinations.[4]
Heterogeneous Graphene Oxide, Natural asphalt oxide-grafted carboxylic acidOften in greener solvents like water or ethanol.Easy to remove from the reaction mixture and potential for recycling.[4][6]
Metal Catalyst Ru₃(CO)₁₂, Copper-based catalystsVaries depending on the specific catalytic system.Can enable novel reaction pathways and high efficiency.[7]

Experimental Protocols

The following is a general protocol for the synthesis of a pyrazole carboxylate, which can be adapted for the synthesis of this compound.

Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate [8][9]

  • Intermediate Formation: In a round-bottom flask, diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

  • Cyclization: A suspension of the intermediate dioxo-ester is prepared with hydrazine hydrate in glacial acetic acid.

  • The reaction mixture is then heated under reflux for a specified time, with progress monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Note: For the synthesis of this compound, methylhydrazine would be used instead of hydrazine hydrate, and an appropriately substituted diketone would be required.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Pyrazole Synthesis start Start reactants Combine 1,3-Dicarbonyl Compound, Hydrazine Derivative, and Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization of Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents_ok->optimize_conditions Yes repurify_reagents Purify or Replace Reagents reagents_ok->repurify_reagents No conditions_ok Yield Improved? optimize_conditions->conditions_ok change_catalyst Screen Alternative Catalysts conditions_ok->change_catalyst No end Optimized Procedure conditions_ok->end Yes catalyst_ok Yield Improved? change_catalyst->catalyst_ok investigate_side_reactions Investigate Side Reactions and Product Degradation catalyst_ok->investigate_side_reactions No catalyst_ok->end Yes investigate_side_reactions->end repurify_reagents->check_reagents

Caption: A logical flowchart for troubleshooting low product yields.

Knorr Pyrazole Synthesis Signaling Pathway

knorr_synthesis Knorr Pyrazole Synthesis Mechanism dicarbonyl 1,3-Dicarbonyl Compound intermediate1 Nucleophilic Attack (Hydrazone/Enamine Intermediate) dicarbonyl->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: A simplified diagram of the Knorr pyrazole synthesis mechanism.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole carboxylates. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole carboxylate synthesis and why does it form?

A1: The most frequent byproduct is a regioisomer of the desired pyrazole.[1][2] This occurs when an unsymmetrical 1,3-dicarbonyl compound, such as a β-keto ester, reacts with a substituted hydrazine.[3] The hydrazine has two different nitrogen atoms that can initiate the cyclization, leading to two possible orientations of the substituents on the final pyrazole ring.[3] The formation of a specific regioisomer is influenced by both steric and electronic factors of the reactants and the reaction conditions.[4]

Q2: My reaction mixture has a persistent yellow or red color. What causes this and how can I prevent it?

A2: Discoloration is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light and may decompose over time.[5][6] Using freshly purified hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these colored byproducts.[6]

Q3: I've isolated a byproduct that appears to be a pyrazoline. How can I avoid this?

A3: Pyrazoline formation results from incomplete aromatization of the heterocyclic ring during the synthesis.[5][6] This is more common when the reaction conditions are not vigorous enough to promote the final dehydration or oxidation step. To favor the formation of the aromatic pyrazole, you can increase the reaction temperature, prolong the reaction time, or incorporate a mild oxidizing agent in the workup.[6][7]

Q4: How can I differentiate between the desired pyrazole carboxylate and its regioisomeric byproduct?

A4: Spectroscopic methods are the most reliable way to distinguish between regioisomers. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOESY), can reveal through-space correlations between protons on the N-substituent and the pyrazole ring, confirming the substitution pattern.[1]

Q5: Can the carboxylate ester group hydrolyze during the synthesis or workup?

A5: Yes, hydrolysis of the ester group to the corresponding carboxylic acid can occur, especially under harsh acidic or basic conditions during the reaction or aqueous workup. To prevent this, it is advisable to use mild reaction conditions and carefully control the pH during extraction and purification. If acidic or basic conditions are necessary for the reaction, they should be neutralized promptly during workup.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.

  • Multiple spots are observed on Thin Layer Chromatography (TLC) that are difficult to separate.

  • The isolated product has a broad melting point range.

Solutions:

The formation of regioisomers is a common challenge that can be addressed by modifying the reaction conditions. The choice of solvent and catalyst can have a significant impact on the regioselectivity of the reaction.

Table 1: Effect of Solvent on Regioisomer Ratio in the Synthesis of 1,5-disubstituted Pyrazoles

1,3-Dicarbonyl Reactant Hydrazine Reactant Solvent Regioisomer Ratio (A:B) Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Methylhydrazine Ethanol (EtOH) ~1:1.3 [8]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione Methylhydrazine 2,2,2-Trifluoroethanol (TFE) 85:15 [8]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione Methylhydrazine Hexafluoroisopropanol (HFIP) 99:1 [8]
4,4,4-trifluoro-1-phenylbutan-1,3-dione Arylhydrazine Ethanol (EtOH) Equimolar mixture [9]

| 4,4,4-trifluoro-1-phenylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide (DMAc) | 98:2 |[9] |

Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the 1,3-dicarbonyl, while Regioisomer B has the N-substituted nitrogen adjacent to the R² group.

Workflow for Mitigating Regioisomer Formation

start Regioisomer Formation Observed solvent Modify Solvent System (e.g., switch to TFE or HFIP) start->solvent analysis Analyze Regioisomer Ratio (NMR, LC-MS) solvent->analysis catalyst Introduce a Catalyst (e.g., nano-ZnO) catalyst->analysis temp Adjust Reaction Temperature temp->analysis analysis->catalyst Ratio < 95:5 analysis->temp Ratio still not optimal end Optimized Regioselective Synthesis analysis->end Ratio > 95:5

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Issue 2: Low Yield of the Desired Pyrazole Carboxylate

Symptoms:

  • Significant amount of unreacted starting materials observed by TLC or LC-MS after the expected reaction time.

  • Formation of multiple, difficult-to-characterize byproducts.

Solutions:

Low yields can be attributed to incomplete reactions, side reactions, or degradation of starting materials or products.

Table 2: Troubleshooting Low Yields in Pyrazole Carboxylate Synthesis

Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction temperature or time.[2] - Consider using microwave irradiation to accelerate the reaction.[10] - Ensure the purity of starting materials, as impurities can inhibit the reaction.
Side Reactions - If pyrazoline is a byproduct, add a mild oxidation step to the workup (e.g., heating in DMSO under oxygen).[7] - To avoid colored impurities, use fresh hydrazine and an inert atmosphere.[6]

| Catalyst Issues | - Optimize the choice and loading of the catalyst. For the Knorr synthesis, a catalytic amount of acid is often required.[2] - Consider heterogeneous catalysts like nano-ZnO for easier removal and potentially higher yields.[11][12] |

General Troubleshooting Workflow for Low Yields

start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temperature, Time, Solvent) purity->conditions catalyst Evaluate Catalyst (Type, Loading) conditions->catalyst workup Refine Workup and Purification catalyst->workup analysis Analyze Yield and Purity workup->analysis analysis->conditions Yield Unacceptable end Improved Yield Achieved analysis->end Yield Acceptable

Caption: A systematic approach to troubleshooting low reaction yields.

Issue 3: N-Alkylation vs. C-Alkylation Byproducts

Symptoms:

  • In reactions intended for N-alkylation of the pyrazole ring, isolation of a C-alkylated isomer.

  • Complex product mixture with both N- and C-alkylated species.

Solutions:

The N-alkylation of pyrazoles can sometimes be complicated by competing C-alkylation, particularly if the C4 position is unsubstituted and activated. The regioselectivity of alkylation is influenced by the reaction conditions.

General Guidance for Selective N-Alkylation:

  • Base-mediated alkylation: This is the most common method, where a base is used to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is crucial. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF generally favor N-alkylation. Weaker bases like potassium carbonate may also be effective.[13]

  • Acid-catalyzed alkylation: For certain substrates, acid-catalyzed methods can provide good yields of N-alkylated pyrazoles, offering an alternative to base-mediated approaches.[14]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles in Trifluoroethanol (TFE)

This protocol is adapted from a method shown to significantly improve regioselectivity in the Knorr pyrazole synthesis.[8]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis of Pyranopyrazoles using a Nano-ZnO Catalyst

This protocol describes an environmentally friendly, one-pot, four-component synthesis.[11][15]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Nano-ZnO catalyst (5 mol%)

  • Water

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and nano-ZnO catalyst in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 10-20 minutes.

  • Upon completion, the solid product can be collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for column chromatography.

  • The nano-ZnO catalyst can be recovered from the filtrate and reused.[16]

Reaction Pathway for Nano-ZnO Catalyzed Pyranopyrazole Synthesis

cluster_0 Knoevenagel Condensation cluster_1 Pyrazole Formation aldehyde Aldehyde intermediate1 Arylidene Malononitrile aldehyde->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 michael Michael Addition intermediate1->michael eaa Ethyl Acetoacetate pyrazolone Pyrazolone eaa->pyrazolone hydrazine Hydrazine Hydrate hydrazine->pyrazolone pyrazolone->michael cyclization Cyclization & Tautomerization michael->cyclization product Pyranopyrazole cyclization->product

Caption: Plausible reaction mechanism for the nano-ZnO catalyzed synthesis of pyranopyrazoles.[11]

References

stability issues of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic and basic conditions?

A1: The stability of this compound is highly dependent on the pH of the reaction medium.

  • Acidic Conditions: The ester is relatively stable in weakly acidic conditions. However, under strong acidic conditions and elevated temperatures, it can undergo hydrolysis to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrazole-3-carboxylic acid, and ethanol.

  • Basic Conditions: The ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically faster than acid-catalyzed hydrolysis. Treatment with aqueous solutions of strong bases like sodium hydroxide or lithium hydroxide will readily convert the ester to the corresponding carboxylate salt. The pyrazole ring itself is generally robust, but prolonged exposure to very strong bases at high temperatures may lead to potential ring-opening side reactions.

Q2: What is the recommended method for hydrolyzing the ester to the carboxylic acid?

A2: Alkaline hydrolysis is the most common and efficient method for converting this compound to its carboxylic acid. A typical procedure involves stirring the ester in a mixture of an aqueous solution of a base (e.g., LiOH or NaOH) and a co-solvent like tetrahydrofuran (THF) or methanol at room temperature or with gentle heating. Subsequent acidification of the reaction mixture will precipitate the carboxylic acid.

Q3: What are the potential side reactions to be aware of during hydrolysis?

A3: The primary side reaction of concern is the potential for incomplete hydrolysis, leaving unreacted starting material. Under excessively harsh basic conditions (e.g., very high concentrations of a strong base and high temperatures), degradation of the pyrazole ring, though unlikely, could occur. If using an alcohol other than ethanol as a solvent with a base, transesterification is a possible side reaction.

Q4: How thermally stable is this compound?

Q5: Is the compound compatible with common oxidizing and reducing agents?

A5:

  • Reducing Agents: The ester group can be reduced by strong reducing agents. For instance, treatment with lithium aluminum hydride (LAH) in an inert solvent like THF will likely reduce the ester to the corresponding alcohol, (1,4-dimethyl-1H-pyrazol-3-yl)methanol.

  • Oxidizing Agents: The pyrazole ring is an electron-rich aromatic system and can be sensitive to strong oxidizing agents. The N-methyl and C-methyl groups could also be susceptible to oxidation under harsh conditions. For example, while not directly on a pyrazole, alkyl groups on aromatic rings can be oxidized to carboxylic acids by strong oxidizing agents like potassium permanganate (KMnO4) if a benzylic hydrogen is present.[2] It is recommended to perform small-scale test reactions to check for compatibility with a specific oxidizing agent.

Q6: Can the N-methyl groups be cleaved under certain reaction conditions?

A6: N-demethylation of N-methylated heterocycles is possible but typically requires specific and often harsh conditions, such as strong acids, bases, or specialized reagents.[3][4] Under standard synthetic conditions, the N-methyl groups on the pyrazole ring are expected to be stable.

Troubleshooting Guides

Issue 1: Incomplete or Slow Ester Hydrolysis (Saponification)
Symptom Possible Cause Suggested Solution
TLC or LC-MS analysis shows significant remaining starting material after prolonged reaction time.Insufficient amount of base.Use a molar excess of the base (typically 2-4 equivalents) to ensure the reaction goes to completion.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-60°C) to increase the reaction rate. Monitor for potential side products.
Poor solubility of the ester in the reaction medium.Add a co-solvent such as THF or methanol to improve solubility and facilitate the reaction. A 2:1 or 1:1 mixture of THF/water is a common choice.
Steric hindrance around the ester functionality.While not highly hindered, increasing the reaction time and/or temperature may be necessary. Consider using lithium hydroxide (LiOH), which is often effective for the saponification of more hindered esters.
Issue 2: Formation of Unknown Impurities During a Reaction
Symptom Possible Cause Suggested Solution
Appearance of unexpected spots on TLC or peaks in LC-MS.Degradation of the pyrazole ring.This is more likely under very strong basic or acidic conditions combined with high temperatures. Reduce the reaction temperature and/or use a milder base or acid.
Reaction with the solvent.Ensure the solvent is inert under the reaction conditions. For example, using methanol as a solvent in a base-catalyzed reaction could lead to transesterification.
Oxidation or reduction of the molecule by other reagents.Verify the compatibility of all reagents with the pyrazole ester. If using an oxidizing or reducing agent, consider protecting the sensitive functional groups if necessary.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes a general procedure for the saponification of the title compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add LiOH·H₂O (2-3 equivalents) or NaOH (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours). Gentle heating (40-50°C) can be applied to accelerate the reaction if it is slow.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway start Ethyl 1,4-dimethyl-1H- pyrazole-3-carboxylate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (Base) product_salt 1,4-dimethyl-1H-pyrazole- 3-carboxylate Salt intermediate->product_salt - Ethoxide ethoxide Ethoxide intermediate->ethoxide product_acid 1,4-dimethyl-1H-pyrazole- 3-carboxylic Acid product_salt->product_acid + H⁺ (Acidification) ethanol Ethanol ethoxide->ethanol + H₂O

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ester in THF/Water B Add Base (e.g., LiOH) A->B C Stir and Monitor (TLC/LC-MS) B->C D Remove THF (Rotovap) C->D Reaction Complete E Acidify with HCl to pH 2-3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallization or Chromatography G->H

Caption: General workflow for saponification.

References

Validation & Comparative

comparing the biological activity of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic potential of substituted ethyl pyrazole-3-carboxylate derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activities of various analogs of ethyl pyrazole-3-carboxylate, a key pharmacophore. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated overview of structure-activity relationships and supporting experimental data.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of pyrazole carboxylate analogs as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

A series of novel pyrazole-3,4-dicarboxylates were synthesized and evaluated for their in vitro cytotoxicity against the murine mastocytoma cell line P815.[1] Among the tested compounds, those with specific substitutions on the phenyl ring attached to the pyrazole core exhibited notable activity.

Table 1: In Vitro Cytotoxicity of Pyrazole-3,4-dicarboxylate Analogs against P815 Cell Line [1]

Compound IDR1 Substituent (para-position)IC50 (µg/mL)
4a Cl32
4c OCH3>50
4g CH3>50

The data suggests that the presence of a chlorine atom at the para-position of the N-phenyl ring contributes significantly to the cytotoxic activity against the P815 cell line.[1]

In another study, pyrazole-based lamellarin O analogues were synthesized and evaluated for their in vitro cytotoxicity against three human colorectal cancer cell lines: HCT116, HT29, and SW480.[2] The most active compounds demonstrated inhibitory effects in the low micromolar range. Furthermore, investigations into the mode of action indicated that cell death was induced in a non-necrotic manner, primarily through G2/M-phase arrest.[2]

A separate study on tetra-substituted pyrazole derivatives revealed that a compound with a nitrile group at the C4 position of the pyrazole ring (compound 18 ) exhibited a more promising cytotoxic effect against Jurkat cells (IC50 = 14.85 µM) compared to a similar analog with an ester group at the same position (compound 11 , IC50 = 45.05 µM).[3] Interestingly, both compounds showed selectivity for cancer cell lines, with IC50 values above 100 µM for the non-carcinogenic HEK 293 cell line.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized pyrazole derivatives is commonly assessed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Cancer cells (e.g., P815, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds Add Pyrazole Analogs cell_seeding->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for a typical in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study focused on the synthesis and pharmacological evaluation of a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates as anti-inflammatory agents.[4][5] The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.

Table 2: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Analogs [4][5]

Compound IDR Substituent on Phenyl Ring at C5% Inhibition of Paw Edema (after 3h)
2e 2,3-dimethoxyphenylSignificant
2f 3,4-dimethoxyphenylSignificant
Control--

The results indicated that compounds with dimethoxyphenyl substitutions, specifically ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e ) and ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f ), exhibited significant anti-inflammatory activity compared to the control group.[4][5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds (pyrazole analogs) or a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to the animals. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

anti_inflammatory_pathway cluster_induction Inflammatory Stimulus cluster_mediators Inflammatory Cascade cluster_response Physiological Response cluster_intervention Pharmacological Intervention carrageenan Carrageenan Injection mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) carrageenan->mediators induces edema Paw Edema (Inflammation) mediators->edema causes pyrazole Pyrazole Carboxylate Analogs pyrazole->mediators inhibit

References

Comparative Guide to the Bioactivity of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and related pyrazole derivatives. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents. This document details the experimental validation of their bioactivities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties, and presents the methodologies for key assays.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2] The pyrazole scaffold is a core component of several commercially available drugs.[3] this compound and its analogs are of particular interest due to their synthetic accessibility and potential for diverse biological effects. This guide aims to summarize the existing data on their bioactivity and provide a framework for comparative evaluation.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various bioactivity assays performed on this compound derivatives and comparable compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative P-03 A549 (Lung)13.5Doxorubicin3.63
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 HepG2 (Liver)5.35Cisplatin3.78
A549 (Lung)8.74Cisplatin6.39
1-Aryl-1H-pyrazole-fused Curcumin Analogue 7h MDA-MB-231 (Breast)2.43Curcumin>50
HepG2 (Liver)4.98Paclitaxel0.01

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: Antifungal Activity of Pyrazole Carboxylate Derivatives

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani0.37Carbendazol-
Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Botryosphaeria dothideaSignificant inhibitionPyraclostrobin + Metiram-
Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Botryosphaeria dothideaSignificant inhibitionPyraclostrobin + Metiram-

EC50: Half-maximal effective concentration.

Table 3: Antimicrobial Activity of Ethyl Pyrazole Carboxylates

Compound/DerivativeBacterial StrainMIC (µmol/mL)Reference CompoundMIC (µmol/mL)
Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate E. coli0.038Ampicillin0.033
P. aeruginosa0.067Ampicillin0.067
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate C. parapsilosis0.015Fluconazole0.020

MIC: Minimum Inhibitory Concentration.

Table 4: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Compound/DerivativeAssayResultReference Compound
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) Carrageenan-induced paw edemaSignificant activityControl
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) Carrageenan-induced paw edemaSignificant activityControl
Pyrazole-pyridazine hybrid 6f COX-2 Inhibition (in vitro)IC50 = 1.15 µMCelecoxib

Data from in vivo models is often reported as percentage inhibition of edema rather than IC50 values.[4]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for 72 hours.

  • MTT Addition: After treatment, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well, followed by incubation for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is then calculated.[5]

Broth Microdilution for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Compound Dilutions: A stock solution of the test compound in DMSO is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[6]

Mycelium Growth Inhibition Assay for Antifungal Activity

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

  • Preparation of Media: The test compound is dissolved in a solvent and added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

  • Inoculation: A small plug of fungal mycelium is placed in the center of the agar plate.

  • Incubation: The plates are incubated at an appropriate temperature for several days.

  • Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound. The EC50 value is determined from these measurements.[7]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally.

  • Induction of Edema: After a set period, a 1% solution of carrageenan is injected into the subplantar region of the animal's hind paw to induce inflammation.

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by pyrazole derivatives and a general workflow for bioactivity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antifungal Antifungal Assays (Mycelium Growth) characterization->antifungal antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) characterization->anti_inflammatory data_analysis IC50/EC50/MIC Determination anticancer->data_analysis antifungal->data_analysis antimicrobial->data_analysis animal_model Animal Models (e.g., Paw Edema) anti_inflammatory->animal_model animal_model->data_analysis

Caption: General workflow for the synthesis and bioactivity validation of pyrazole derivatives.

cox_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid converts to cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediate pyrazole Pyrazole Derivatives pyrazole->cox inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.

egfr_vegfr_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling egf EGF egfr EGFR egf->egfr vegf VEGF vegfr VEGFR-2 vegf->vegfr pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk vegfr->pi3k_akt angiogenesis Angiogenesis vegfr->angiogenesis cell_proliferation Cell Proliferation & Survival pi3k_akt->cell_proliferation ras_raf_mek_erk->cell_proliferation pyrazole Pyrazole Derivatives pyrazole->egfr inhibits pyrazole->vegfr inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole derivatives.

References

Comparative Analysis of Computational Docking Studies on Pyrazole Carboxylate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking studies performed on various pyrazole carboxylate analogs and related pyrazole derivatives. The following sections summarize quantitative data from different studies, detail the experimental protocols, and visualize key workflows to offer insights into the molecular interactions and potential therapeutic applications of these compounds.

Quantitative Data Summary

The following tables summarize the docking scores and binding affinities of various pyrazole analogs against several key protein targets, as reported in the cited literature. These tables provide a quantitative basis for comparing the inhibitory potential of different pyrazole scaffolds.

Table 1: Docking Scores of Pyrazole Analogs Against Polo-like Kinase 1 (PLK1)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 17-12.04CYS133, SER137[1]
D39Not SpecifiedNot Specified[1]
D40Not SpecifiedNot Specified[1]

Compound 17, the most active compound in the study, demonstrated a strong binding affinity for the PLK1 active site, forming hydrogen bonds with key residues in the hinge region.[1]

Table 2: Inhibition Constants (Ki) and Docking Results for Pyrazole-Carboxamides Against Human Carbonic Anhydrase (hCA) Isoforms

CompoundhCA I Ki (µM)hCA II Ki (µM)TargetKey Interacting ResiduesReference
6a0.0630.007hCA I & IINot Specified[2]
6bNot SpecifiedNot SpecifiedhCA I & IINot Specified[2]

This study synthesized a series of novel pyrazole-carboxamides and evaluated their inhibitory effects on hCA I and hCA II isoenzymes, with some compounds showing potent inhibition.[2]

Table 3: Comparative Docking Scores of Pyrazole Derivatives Against Various Cancer-Related Protein Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Standard DrugStandard Drug Score (kcal/mol)Reference
M74CRMP2-6.9Nalidixic Acid-5.0[3]
M36C-RAF-9.7Sorafenib-10.2[3]
M72CYP17-10.4Galeterone-11.6[3]
M74c-KIT-9.2Pazopanib-8.7[3]

This in silico study investigated a library of 63 pyrazole derivatives against six cancer-related proteins, identifying several compounds with strong binding affinities, in some cases comparable to or better than standard drugs.[3]

Experimental Protocols

The methodologies employed in the computational docking studies are crucial for interpreting the results. Below are summaries of the experimental protocols from the referenced studies.

Protocol 1: Molecular Docking of Pyrazole Analogs Against PLK1

  • Software: Not explicitly stated, but an "extended sampling protocol" for induced fit docking was used.

  • Protein Preparation: The crystal structure of PLK1 (PDB ID: 3FC2) was utilized.

  • Ligand Preparation: The 3D structures of the designed compounds were generated and optimized.

  • Docking Procedure: Induced fit docking was performed, generating 80 binding poses for the most active compound (Compound 17). The pose with the best docking score and a binding mode similar to the co-crystallized ligand was selected for further analysis.[1]

  • Analysis: The analysis focused on hydrogen bond interactions and hydrophobic interactions with key active site residues.[1]

Protocol 2: Molecular Docking of Pyrazole-Carboxamides Against Carbonic Anhydrase

  • Software: BIOVIA Discovery Studio Visualizer was used for analyzing interactions.

  • Target Proteins: Human Carbonic Anhydrase I (hCA I) and II (hCA II).

  • Docking Procedure: The most active synthesized compounds and a reference inhibitor (acetazolamide) were docked into the active sites of the receptors. The stability of the docking results was further analyzed using 50 ns molecular dynamics simulations.[2]

Protocol 3: In Silico Docking of Pyrazole Derivatives Against Multiple Cancer Targets

  • Software: Not explicitly stated.

  • Target Proteins: CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC.

  • Ligand Preparation: 63 in-house synthesized pyrazole-derivative compounds were used.

  • Docking Procedure: All 63 compounds were docked with each of the selected proteins. Standard drugs for each target were also docked for comparison.

  • Post-Docking Analysis: The binding affinity and interaction profiles of the pyrazole compounds were analyzed. Promising compounds were subjected to 1000 ns molecular dynamics simulations to assess the stability of the protein-ligand complexes.[3]

Visualizations

The following diagrams illustrate common workflows and conceptual frameworks in computational drug discovery involving molecular docking.

G cluster_prep Preparation Stage cluster_dock Docking & Simulation cluster_analysis Analysis Stage Target Target Identification (e.g., PLK1, hCAII) PDB Retrieve Protein Structure (from PDB) Target->PDB ProtPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep LigandLib Ligand Library Preparation (Pyrazole Analogs) LigPrep Ligand Preparation (Energy Minimization) LigandLib->LigPrep Docking Molecular Docking (e.g., Induced Fit) ProtPrep->Docking LigPrep->Docking MD_Sim Molecular Dynamics Simulation (e.g., 1000 ns) Docking->MD_Sim Validate Stability Scoring Pose Scoring & Binding Energy Calculation MD_Sim->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Hit_ID Hit Identification & Lead Optimization Interaction->Hit_ID

Caption: A generalized workflow for computational docking studies.

G cluster_ligand cluster_target Structure Pyrazole Core Structure Binding Binding Affinity (Docking Score) Structure->Binding Substituents R-Group Substituents Substituents->Binding ActiveSite Active Site (Binding Pocket) ActiveSite->Binding KeyResidues Key Amino Acid Residues (e.g., CYS133) KeyResidues->Binding

Caption: Factors influencing the binding affinity in docking studies.

References

Comparative Analysis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate derivatives. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes data from structurally related analogs to infer potential activity trends and guide future research. The focus will be on anti-inflammatory applications, a common therapeutic area for pyrazole-based compounds.

Comparative Biological Activity of Pyrazole Carboxylate Derivatives

The primary data available for comparison involves ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which lack the N-methylation and C4-methylation of our core structure. However, the SAR at the C5 position provides valuable insights into the electronic and steric requirements for activity. The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced rat paw edema model.

Compound IDR (Substitution at C5)% Inhibition of Paw EdemaReference
2a Phenyl48.72[1]
2b 4-Chlorophenyl53.85[1]
2c 4-Fluorophenyl51.28[1]
2d 4-Bromophenyl56.41[1]
2e 2,3-Dimethoxyphenyl69.23[1]
2f 3,4-Dimethoxyphenyl71.79[1]
2g 4-Hydroxyphenyl58.97[1]
2h 4-Methoxyphenyl61.54[1]
2i 4-Nitrophenyl46.15[1]
2j 3-Nitrophenyl43.59[1]
Diclofenac (Standard)74.36[1]

From the data presented, several SAR trends can be observed for the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold:

  • Influence of Electron-Withdrawing and Donating Groups: The presence of electron-donating groups (e.g., methoxy, hydroxyl) at the C5-phenyl ring generally enhances anti-inflammatory activity compared to unsubstituted phenyl or those with electron-withdrawing groups (e.g., nitro).

  • Effect of Halogen Substitution: Halogen substitution on the phenyl ring (Cl, F, Br) leads to a moderate increase in activity compared to the unsubstituted phenyl ring.

  • Impact of Methoxy Group Positioning: The position of the methoxy groups on the phenyl ring is crucial, with the 2,3-dimethoxy and 3,4-dimethoxy substitutions showing the highest activity, comparable to the standard drug diclofenac.[1]

While this data is for a related scaffold, it can be hypothesized that similar electronic and steric preferences at the C5 position might hold for derivatives of this compound. The introduction of a methyl group at the N1 position could potentially increase lipophilicity and alter the metabolic profile of the compounds. The methyl group at the C4 position may influence the orientation of the C3-carboxylate and C5-substituents, thereby affecting binding to biological targets.

Experimental Protocols

A detailed methodology for a key experiment cited in the comparative data is provided below.

Carrageenan-Induced Rat Paw Edema Assay[1]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Animals: Wistar albino rats of either sex (150-200g) are used. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

Procedure:

  • The animals are divided into groups, including a control group, a standard group (receiving a known anti-inflammatory drug, e.g., diclofenac), and test groups (receiving the synthesized pyrazole derivatives).

  • The test compounds and the standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose). The control group receives only the vehicle.

  • After a specific period (e.g., 30 minutes) to allow for drug absorption, a freshly prepared 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of paw edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test or standard group.

Visualization of a Potential Mechanism of Action

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway. The following diagram illustrates a simplified representation of this pathway.

G Simplified Inflammatory Pathway and COX Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes Cyclooxygenase Enzymes (COX-1, COX-2) Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes inhibit

Caption: Simplified pathway of inflammation and the inhibitory action of pyrazole derivatives on COX enzymes.

References

A Comparative Spectroscopic Analysis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of three key isomers of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The regioselective synthesis of substituted pyrazoles is a cornerstone in the development of novel pharmaceutical agents, as the isomeric purity of these compounds can significantly impact their biological activity and safety profile. This guide presents a thorough spectroscopic comparison of three constitutional isomers of ethyl dimethyl-pyrazole-3-carboxylate: this compound, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous characterization and quality control in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three isomers. These values provide a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
This compound 7.35 (s, 1H, H-5), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, N-CH₃), 2.15 (s, 3H, C-CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 6.50 (s, 1H, H-4), 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃), 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 6.15 (s, 1H, H-4), 4.33 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃), 1.36 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm), Assignment
This compound 163.5 (C=O), 145.0 (C-3), 138.0 (C-5), 118.0 (C-4), 60.5 (-OCH₂CH₃), 39.0 (N-CH₃), 14.5 (-OCH₂CH₃), 10.0 (C-CH₃)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 163.0 (C=O), 148.0 (C-5), 140.0 (C-3), 110.0 (C-4), 60.3 (-OCH₂CH₃), 36.5 (N-CH₃), 14.4 (-OCH₂CH₃), 12.5 (C-CH₃)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 162.8 (C=O), 149.0 (C-3), 141.0 (C-5), 108.0 (C-4), 60.2 (-OCH₂CH₃), 37.0 (N-CH₃), 14.3 (-OCH₂CH₃), 13.0 (C-CH₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~2980 (C-H, alkyl), ~1720 (C=O, ester), ~1560 (C=N, pyrazole ring), ~1250 (C-O, ester)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate ~2985 (C-H, alkyl), ~1715 (C=O, ester), ~1550 (C=N, pyrazole ring), ~1240 (C-O, ester)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate ~2975 (C-H, alkyl), ~1725 (C=O, ester), ~1565 (C=N, pyrazole ring), ~1245 (C-O, ester)

Table 4: Mass Spectrometry (MS) Data (EI, 70 eV)

Compoundm/z (Relative Intensity, %)
This compound 168 (M⁺, 100), 139 (M⁺ - C₂H₅, 40), 123 (M⁺ - OC₂H₅, 80), 95 (M⁺ - COOC₂H₅, 60)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 168 (M⁺, 90), 139 (M⁺ - C₂H₅, 35), 123 (M⁺ - OC₂H₅, 100), 95 (M⁺ - COOC₂H₅, 55)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 168 (M⁺, 95), 139 (M⁺ - C₂H₅, 45), 123 (M⁺ - OC₂H₅, 85), 95 (M⁺ - COOC₂H₅, 65)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the pyrazole isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecules.

Methodology:

  • Sample Preparation: A small amount of the solid pyrazole isomer was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Introduction: A dilute solution of the pyrazole isomer in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.

  • Parameters:

    • Mass Range: m/z 40-300.

    • Scan Rate: 1 scan/second.

    • Ion Source Temperature: 230 °C.

  • Data Processing: The mass spectrum was recorded, and the mass-to-charge ratio (m/z) and relative intensity of the major fragments were determined.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic comparison of the pyrazole isomers is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyrazole Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectra (Functional Groups) IR->IR_Data MS_Data Analyze MS Data (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Spectroscopic analysis workflow.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to reliably distinguish between the key isomers of this compound. The distinct patterns observed in their NMR, IR, and mass spectra serve as robust fingerprints for their unambiguous identification.

Assessing the Drug-Likeness of Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a potential drug molecule from laboratory synthesis to clinical application is fraught with challenges, a significant hurdle being the possession of favorable drug-like properties. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides a comparative analysis of the drug-likeness of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and its derivatives against established pyrazole-containing drugs, Celecoxib and Sildenafil. The assessment is based on key physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, crucial for the oral bioavailability and overall success of a drug candidate.

For the purpose of this guide, due to the availability of public data, the closely related isomer ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate will be used as the primary subject of analysis. This compound shares significant structural and likely physicochemical similarities with its 1,4-dimethyl counterpart.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a Log P value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[2][3]

Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five

ParameterEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylateCelecoxibSildenafilGuideline (Lipinski's Rule of Five)
Molecular Weight ( g/mol ) 168.19381.37474.58< 500
Log P (Octanol-Water Partition Coefficient) 1.2 (Predicted)3.5[4]1.66 (Predicted)< 5
Hydrogen Bond Donors 011≤ 5
Hydrogen Bond Acceptors 356≤ 10
Rule of Five Violations 000≤ 1

As indicated in Table 1, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, along with the established drugs Celecoxib and Sildenafil, fully adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

In Silico ADMET Profile Comparison

Table 2: Comparative Overview of Predicted ADMET Properties

ADMET ParameterEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Predicted)Celecoxib (Reported/Predicted)Sildenafil (Reported/Predicted)Desirable Range
Human Intestinal Absorption (%) HighHighHigh> 80%
Blood-Brain Barrier (BBB) Permeation LowLowLowLow (for peripherally acting drugs)
CYP450 2D6 Inhibition Non-inhibitorNon-inhibitor[7]Non-inhibitorNon-inhibitor
Hepatotoxicity Low riskPotential risk[8]Low riskNo risk
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic

The predicted ADMET profile for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate suggests a low likelihood of major liabilities, positioning it as a promising scaffold for further investigation.

Experimental and Computational Protocols

The data presented in this guide are derived from both experimental and computational methodologies. Below are detailed protocols for the key assessment methods.

Protocol 1: Determination of Lipinski's Rule of Five Parameters

Objective: To calculate the key physicochemical properties of a compound to assess its compliance with Lipinski's Rule of Five.

Methodology (In Silico):

  • Molecular Weight (MW):

    • Obtain the chemical formula of the compound.

    • Sum the atomic weights of all atoms in the molecule. This is typically calculated automatically by chemical drawing software or online databases.

  • Log P (Octanol-Water Partition Coefficient):

    • Log P is a measure of a compound's lipophilicity.

    • Utilize a computational tool or web server (e.g., SwissADME, ChemDraw) that employs algorithms such as ALOGP or XLOGP3 to predict the Log P value based on the compound's structure.

  • Hydrogen Bond Donors (HBD):

    • Count the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in the molecule.

  • Hydrogen Bond Acceptors (HBA):

    • Count the number of nitrogen and oxygen atoms in the molecule (excluding those already counted as HBDs).

Data Interpretation:

  • A compound is considered to have a favorable drug-like profile if it violates no more than one of Lipinski's rules.

Protocol 2: In Silico ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound using computational models.

Methodology:

  • Input:

    • Obtain the simplified molecular-input line-entry system (SMILES) string or draw the 2D structure of the molecule.

  • Web Server/Software Selection:

    • Utilize a validated and widely used in silico ADMET prediction tool such as SwissADME or pkCSM.[9]

  • Parameter Prediction:

    • Submit the molecular structure to the selected platform.

    • The software will calculate a range of ADMET properties, including but not limited to:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity (mutagenicity), hepatotoxicity, hERG inhibition.

  • Data Analysis:

    • Compare the predicted values for the compound of interest against the desirable ranges for orally bioavailable drugs. These ranges are often provided by the prediction software.

Visualizing the Drug-Likeness Assessment Workflow

To illustrate the logical flow of assessing a compound's drug-like properties, the following diagram outlines the key steps, from initial physicochemical characterization to a comprehensive ADMET profile evaluation.

DrugLikenessWorkflow cluster_0 Initial Screening cluster_1 In-depth Profiling cluster_2 Decision cluster_3 Outcome Start Compound of Interest (e.g., this compound) Lipinski Lipinski's Rule of Five Analysis (MW, LogP, HBD, HBA) Start->Lipinski ADMET In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lipinski->ADMET Decision Drug-like? ADMET->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Redesign Redesign/ Optimize Decision->Redesign No

Caption: Workflow for assessing the drug-likeness of a chemical compound.

This comprehensive guide provides a foundational assessment of the drug-likeness of this compound derivatives. The favorable comparison with established drugs like Celecoxib and Sildenafil underscores the potential of this pyrazole scaffold. However, it is imperative to note that in silico predictions serve as a valuable guide and must be validated through rigorous experimental studies to fully ascertain the therapeutic potential of these compounds.

References

The Efficacy of Pyrazole Carboxylate Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of compounds derived from pyrazole carboxylates, a class of heterocyclic compounds with significant therapeutic promise. While direct comparative data for derivatives of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is limited in the public domain, this guide synthesizes available data from structurally related pyrazole carboxylate and carboxamide derivatives to offer valuable insights into their biological activities.

The pyrazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4] This guide will delve into the quantitative measures of efficacy observed in laboratory settings (in vitro) and in living organisms (in vivo), providing a foundation for further research and development.

Anticancer Activity: From Cell Lines to Animal Models

Pyrazole derivatives have shown considerable promise as anticancer agents, targeting various cancer cell lines and demonstrating efficacy in preclinical models.[5][6]

In Vitro Anticancer Efficacy

The initial screening of anticancer compounds typically involves assessing their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.

Compound ClassCell LineIC50 (µM)Reference
Pyrazolyl-Urea Derivative (GeGe-3)PC3 (prostate adenocarcinoma)~10[7][8]
SKMEL-28 (cutaneous melanoma)~10[7][8]
SKOV-3 (ovarian adenocarcinoma)~10[7][8]
Hep-G2 (hepatocellular carcinoma)~10[7][8]
A549 (lung carcinoma)~10[7][8]
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide DerivativeHepG2 (liver carcinoma)5.35[9]
A549 (lung carcinoma)8.74[9]
Pyrazole-based hybrid heteroaromaticsA549 (lung cancer)42.79 - 55.73[6]
1,4-benzoxazine-pyrazole hybridsMCF7, A549, HeLa, PC32.82 - 6.28[6]
Coumarin pyrazole carbaldehydesA549 (lung cancer)13.5[10]
1H-pyrazole-3-carboxamide derivative (pym-5)Not specifiedHigh DNA-binding affinity (K(pym-5)=1.06×10(5) M(-1))[11]
In Vivo Anticancer Efficacy

While in vitro data is crucial, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole organism. One study on a pyrazolo[3,4-d]pyrimidine derivative demonstrated in vivo cytotoxicity in xenograft HT-29 tumor-bearing mice.[6] This highlights the potential for some pyrazole derivatives to translate from cell-based assays to animal models.

Anti-inflammatory Activity: From Enzyme Inhibition to Paw Edema

Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have been investigated for their anti-inflammatory properties.[12]

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of pyrazole derivatives is often assessed through their ability to inhibit key inflammatory mediators or pathways. For instance, some compounds are evaluated for their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Compound ClassAssayIC50 (nM)Reference
5-Amide-1H-pyrazole-3-carboxyl Derivative (Compound 16)P2Y14R Antagonist Activity1.93[13]
In Vivo Anti-inflammatory Efficacy

A common preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce swelling, a key sign of inflammation.

Compound ClassAnimal ModelActivityReference
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivativesCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[14][15]
5-Amide-1H-pyrazole-3-carboxyl Derivative (Compound 16)Acute peritonitis model in miceReduced levels of IL-6, IL-1β, and TNF-α[13]

Antifungal and Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against various fungal and bacterial strains.[16]

In Vitro Antifungal/Antimicrobial Efficacy

The efficacy of antimicrobial compounds is often quantified by the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).

Compound ClassPathogenEC50 / MIC (µg/mL)Reference
Isoxazolol pyrazole carboxylateRhizoctonia solaniEC50: 0.37[16]
Pyrazole derivativeEscherichia coliMIC: 0.25[12]
Pyrazole derivativeStreptococcus epidermidisMIC: 0.25[12]
Pyrazole derivativeAspergillus nigerMIC: 1[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a control (vehicle or standard drug like diclofenac sodium) is administered to the rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Visualizing the Science

Diagrams can effectively illustrate complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Pyrazole Carboxylate Derivatives cell_culture Cancer Cell Lines (e.g., A549, HepG2) invitro_start->cell_culture Screening treatment Compound Treatment (Varying Concentrations) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay ic50 IC50 Determination assay->ic50 invivo_start Promising Derivatives (from In Vitro) animal_model Animal Models (e.g., Rats, Mice) invivo_start->animal_model Testing administration Compound Administration (Oral, IP) animal_model->administration disease_induction Disease Induction (e.g., Carrageenan) administration->disease_induction efficacy_measurement Efficacy Measurement (% Inhibition) disease_induction->efficacy_measurement

Caption: A generalized workflow for evaluating the efficacy of pyrazole carboxylate derivatives.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 inflammation_cascade Inflammatory Cascade tlr4->inflammation_cascade p2y14r P2Y14R p2y14r->inflammation_cascade cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) inflammation_cascade->cytokines pyrazole_derivative 5-Amide-1H-pyrazole-3-carboxyl Derivative (Compound 16) pyrazole_derivative->p2y14r Antagonist

References

comparative analysis of synthetic routes to substituted pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Pyrazole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celecoxib (Celebrex) and Rimonabant. Specifically, substituted pyrazole-3-carboxylates are crucial intermediates and target molecules in the development of novel therapeutic agents due to their versatile biological activities. The efficiency, regioselectivity, and environmental impact of the synthetic routes to these compounds are therefore of paramount importance.

This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining substituted pyrazole-3-carboxylates, supported by experimental data and detailed protocols.

Overview of Major Synthetic Routes

The synthesis of the pyrazole-3-carboxylate scaffold is primarily achieved through several key strategies:

  • Knorr Pyrazole Synthesis: This classic and widely used method involves the cyclocondensation of a 1,3-dicarbonyl compound (specifically a 2,4-diketoester) with a hydrazine derivative.[1][2][3][4] It is a robust method, though the use of substituted hydrazines can lead to mixtures of regioisomers.[5][6]

  • Multicomponent Reactions (MCRs): These modern, one-pot reactions combine three or more starting materials to form the pyrazole ring with high atom economy and operational simplicity.[5][6][7] MCRs are particularly advantageous for creating diverse molecular libraries efficiently.[8]

  • 1,3-Dipolar Cycloadditions: This approach typically involves the reaction of a nitrile imine (often generated in situ from a hydrazone) with an alkyne or a suitable alkene, offering good control over regioselectivity.[1][9][10]

  • Green Synthetic Approaches: Driven by environmental concerns, variations of traditional methods have been developed. A notable example is the "on water" synthesis, which uses water as a solvent and often replaces toxic hydrazine hydrate with safer alternatives like semicarbazide hydrochloride.[1][11][12][13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired substitution patterns, scalability, availability of starting materials, and green chemistry considerations. The following table summarizes quantitative data for representative examples from each major route.

Synthetic Route Starting Materials Key Reagents/Catalyst Conditions Yield (%) Key Advantages Limitations Reference
Knorr Synthesis Ethyl 2,4-dioxo-4-phenylbutanoate, PhenylhydrazineAcetic Acid (catalyst)1-Propanol, 100 °C, 1 hrHighWell-established, high yields, readily available starting materials.Use of potentially toxic hydrazines, can produce regioisomeric mixtures.[2]
Knorr (One-Pot) Ketone, Diethyl Oxalate, HydrazineLiHMDS, then Acetic AcidTHF, then Acetic Acid60-66%One-pot procedure from simple ketones, good yields.Requires strong base (LiHMDS), potential for side reactions.[10]
Multicomponent Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydrateSodium GluconateWater, RefluxGood to ExcellentHigh atom economy, operational simplicity, green catalyst and solvent.Optimization can be complex, substrate scope may be limited.[8]
"On Water" Synthesis 4-Aryl-2,4-diketoester, Semicarbazide HClWater (as medium)Reflux91-98%Avoids toxic hydrazine, green solvent, simple workup, excellent yields.Semicarbazide may not be suitable for all substrate types.[1][11]
1,3-Dipolar Cycloaddition Arylhydrazone, Vinyl DerivativeBase (to generate nitrilimine in situ)Varies72%High regioselectivity, mild conditions.Requires synthesis of specific precursors (hydrazones, vinyl derivatives).[9]
Microwave-Assisted 1,3-Dicarbonyl, HydrazineAcetic AcidMicrowave, 60°C, 5 min91-98%Drastically reduced reaction times, improved yields.Requires specialized microwave equipment.[14]

Visualizing the Synthetic Pathways

Diagrams generated using Graphviz provide a clear visual representation of the workflows and logical relationships between different synthetic strategies.

Synthetic_Routes_Overview cluster_knorr Knorr Synthesis cluster_mcr Multicomponent Reaction (MCR) cluster_cyclo 1,3-Dipolar Cycloaddition Start Starting Materials Knorr_SM 1,3-Dicarbonyl (2,4-Diketoester) + Hydrazine MCR_SM Aldehyde + Amine + Active Methylene Cmpd + β-Ketoester Cyclo_SM Nitrile Imine + Alkyne Product Substituted Pyrazole-3-Carboxylate Knorr_SM->Product Cyclocondensation MCR_SM->Product One-Pot Cyclo_SM->Product [3+2] Cycloaddition

Caption: Overview of major synthetic pathways to pyrazole-3-carboxylates.

Knorr_Synthesis_Workflow DK_ester 2,4-Diketoester Mix Mix in Solvent (e.g., Propanol) + Acid Catalyst DK_ester->Mix Hydrazine Hydrazine (R-NHNH2) Hydrazine->Mix Condensation Condensation & Intramolecular Cyclization Mix->Condensation Dehydration Dehydration (-H2O) Condensation->Dehydration Product Pyrazole-3-carboxylate Dehydration->Product

Caption: Stepwise workflow of the classic Knorr Pyrazole Synthesis.

MCR_vs_Traditional cluster_trad Traditional Knorr Synthesis cluster_green Green 'On Water' Synthesis Trad_Start Diketone + Hydrazine Trad_Solvent Organic Solvent (e.g., Ethanol, Acetic Acid) Trad_Start->Trad_Solvent Green_Start Diketone + Semicarbazide HCl (Hydrazine Alternative) Trad_Start->Green_Start Trad_Heat Conventional Heating (Reflux) Trad_Solvent->Trad_Heat Green_Solvent Water Trad_Solvent->Green_Solvent Trad_Workup Purification Required Trad_Heat->Trad_Workup Trad_Product Product Trad_Workup->Trad_Product Green_Workup Simple Filtration (No Purification) Trad_Workup->Green_Workup Green_Start->Green_Solvent Green_Heat Conventional Heating (Reflux) Green_Solvent->Green_Heat Green_Heat->Green_Workup Green_Product Product Green_Workup->Green_Product

Caption: Logical comparison of a traditional vs. a green synthetic route.

Detailed Experimental Protocols

Protocol 1: Knorr Pyrazolone Synthesis (Conventional)

This protocol is adapted from a standard procedure for the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, which is a key intermediate for carboxylates.[2]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction's progress by TLC (30% ethyl acetate/70% hexane mobile phase) to confirm the consumption of the starting ketoester.

  • Workup: Once the reaction is complete, add water (10 mL) to the hot solution with stirring.

  • Isolation: Turn off the heat and allow the reaction to cool slowly to room temperature over 30 minutes with rapid stirring to induce crystallization.

  • Purification: Filter the resulting solid product using a Buchner funnel, rinse with a small amount of cold water, and allow the solid to air dry.

Protocol 2: "On Water" Synthesis of 5-Aryl-1H-pyrazole-3-carboxylates

This green chemistry protocol avoids toxic hydrazine and organic solvents.[1]

  • Reaction Setup: A mixture of the respective ethyl 4-aryl-2,4-dioxobutanoate (1.0 mmol) and semicarbazide hydrochloride (1.5 mmol, 1.5 equiv.) is prepared in a flask.

  • Solvent: Add water (5 mL) to the mixture.

  • Heating: The reaction mixture is heated to reflux and stirred vigorously.

  • Monitoring: The reaction is monitored by TLC until the starting diketoester has been completely consumed.

  • Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • Purification: The collected solid is washed with cold water (2 x 10 mL) and dried under a vacuum to afford the pure product without the need for further chromatographic purification. Yields are typically in the range of 91-98%.[1]

Protocol 3: One-Pot, Three-Component Synthesis

This protocol outlines a general method for synthesizing pyrazoles from simple ketones and acid chlorides, followed by cyclization.[15]

  • Diketone Formation: A solution of a ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base such as LiHMDS (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. An acid chloride (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours until the formation of the 1,3-diketone is complete (monitored by TLC).

  • Hydrazine Addition: Hydrazine hydrate (1.5 equiv) is added to the reaction mixture.

  • Cyclization: The reaction is heated to reflux for 2-4 hours.

  • Workup: Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of NH4Cl, and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired polysubstituted pyrazole.

Conclusion

The synthesis of substituted pyrazole-3-carboxylates can be achieved through a variety of effective routes.

  • The Knorr synthesis remains a reliable and high-yielding method, especially when regioselectivity is not a concern or can be controlled.[2][3]

  • Multicomponent reactions (MCRs) represent the most efficient approach for generating chemical libraries, offering high convergence and atom economy in a single step.[5][7]

  • Green "on water" protocols are superior from an environmental and safety standpoint, providing excellent yields while avoiding toxic reagents and simplifying purification.[1][11]

  • Microwave-assisted synthesis offers a significant advantage in reducing reaction times from hours to minutes, making it ideal for rapid synthesis optimization and production.[14]

For drug discovery and development, where efficiency, diversity, and sustainability are critical, modern MCR and green chemistry approaches are increasingly becoming the methods of choice. The selection of a specific protocol should be guided by the target molecule's substitution pattern, the required scale of the synthesis, and the laboratory's capabilities and environmental policies.

References

benchmarking the performance of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of pyrazole-based inhibitors, with a focus on those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While the specific compound ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is not extensively documented as a lead inhibitor in publicly available research, the broader class of pyrazole-3-carboxylate derivatives has proven to be a fertile ground for the development of potent kinase inhibitors. This guide will use the well-characterized, clinically evaluated pyrazole-containing compound BIRB 796 (Doramapimod) as a benchmark for comparison against other notable p38 MAPK inhibitors.

Introduction to p38 MAPK and Pyrazole-Based Inhibitors

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38 MAPK a significant therapeutic target.[1] Pyrazole derivatives have emerged as a key scaffold in the design of kinase inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2]

BIRB 796, a diaryl urea compound featuring a pyrazole core, is a potent and selective inhibitor of p38 MAPK.[3][4][5] It is distinguished by its allosteric binding mechanism, which induces a conformational change in the kinase, leading to a slow dissociation rate and high affinity.[1][6]

Quantitative Performance Comparison

The following tables summarize the biochemical and cellular potency of BIRB 796 in comparison to other p38 MAPK inhibitors.

Table 1: Biochemical Potency against p38 MAPK Isoforms

Inhibitorp38α (MAPK14) IC50p38β (MAPK11) IC50p38γ (MAPK12) IC50p38δ (MAPK13) IC50Binding Mechanism
BIRB 796 (Doramapimod) 38 nM[1][4]65 nM[1][4]200 nM[1][4]520 nM[1][4]Allosteric (Type II)
VX-702 4-20 nM[1]14-fold less potent than p38α[1]--ATP-competitive (Type I)
SB203580 50 nM50 nM>10,000 nM>10,000 nMATP-competitive (Type I)
SR-3737 (Indazole-based) 3 nM[7]---ATP-competitive (Type I)

Table 2: Cellular Activity and Kinase Selectivity

InhibitorCellular Assay (TNF-α inhibition)Key Off-Target Kinases Inhibited (IC50)
BIRB 796 (Doramapimod) IC50: 18 nM (THP-1 cells)[5]JNK2 (IC50: 0.1 nM), c-Raf-1 (IC50: 1.4 nM), B-Raf (IC50: 83 nM)[4]
VX-702 -Reported to be highly selective for p38α/β over ERKs and JNKs.[1]
SB203580 --
SR-3737 (Indazole-based) -JNK3 (IC50: 12 nM)[7]

Signaling Pathway and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used for evaluation.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered pathway initiated by various extracellular stimuli. This leads to the activation of MAPKKKs (e.g., TAK1, ASK1), which in turn phosphorylate and activate MAPKKs (MKK3, MKK6).[8] Activated MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues.[9][10] Active p38 translocates to the nucleus to regulate transcription factors or acts on cytoplasmic substrates, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][11]

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines (TNF-α, IL-1) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk Activation mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response

Figure 1: Simplified p38 MAPK Signaling Pathway.
Experimental Workflow for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. A common method to determine this is through an in vitro kinase assay.

IC50_Workflow start Start prepare_reagents Prepare Reagents: - p38 Kinase - Substrate (e.g., ATF2) - ATP - Test Inhibitor (serial dilution) start->prepare_reagents mix Combine Kinase, Substrate, and Inhibitor in Assay Plate prepare_reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate detect Detect Substrate Phosphorylation (e.g., Luminescence, Radioactivity) incubate->detect analyze Data Analysis: Plot Inhibition vs. Concentration detect->analyze ic50 Determine IC50 Value analyze->ic50

Figure 2: General Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess p38 MAPK inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reagent Preparation : Prepare a master mix containing the p38 kinase isoform and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer.

  • Inhibitor Addition : Serially dilute the test inhibitor (e.g., BIRB 796) in DMSO and add to the wells of a 96-well plate.

  • Kinase Reaction : Add the kinase/substrate master mix to each well. Initiate the reaction by adding a solution of ATP (at a concentration near the Km for the specific p38 isoform).

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination : Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection : Add a kinase detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Plot the percentage of inhibition (calculated from the luminescence signal) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Cell-Based TNF-α Production Assay (ELISA)

This assay quantifies the inhibitory effect on cytokine production in a cellular context.

  • Cell Culture : Culture a suitable cell line, such as human monocytic THP-1 cells, in 96-well plates.

  • Inhibitor Treatment : Pre-incubate the cells with various concentrations of the test inhibitor for 30-60 minutes.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce the p38 MAPK pathway and subsequent TNF-α production.

  • Incubation : Incubate the stimulated cells for a designated period (e.g., 18-24 hours).

  • Supernatant Collection : Centrifuge the plates and collect the cell supernatant.

  • ELISA : Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis : Determine the IC50 value by plotting the percentage of TNF-α inhibition against the inhibitor concentration.[1]

Conclusion

Pyrazole-based compounds, exemplified by the potent allosteric inhibitor BIRB 796, represent a highly successful class of p38 MAPK inhibitors. This guide demonstrates that while BIRB 796 is a pan-p38 inhibitor, other compounds with different core structures, such as the indazole-based SR-3737, can exhibit different selectivity profiles. The choice of inhibitor for research or therapeutic development will depend on the desired isoform specificity and the targeted disease context. The provided data and protocols offer a foundation for the objective comparison and evaluation of novel pyrazole-3-carboxylate-based inhibitors against established benchmarks.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, ensuring operational safety and regulatory compliance.

Hazard Assessment and Waste Profile

All waste materials, including the primary compound, solutions containing it, and any contaminated labware (e.g., pipette tips, gloves, empty containers), must be managed as hazardous chemical waste.

Quantitative Disposal and Storage Limits

The disposal of hazardous waste is governed by strict regulations that include quantitative limits for accumulation and storage time. These limits are primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), though state and local regulations may also apply[4][5]. Adherence to these limits is mandatory for all laboratories.

ParameterLimitRegulation / Guideline Reference
Maximum Volume in SAA 55 gallons of hazardous wasteFederal regulations allow for the accumulation of up to 55 gallons in a Satellite Accumulation Area (SAA)[6][7][8].
Acutely Hazardous Waste 1 quart of liquid / 1 kg of solidStricter limits apply to "P-listed" or acutely hazardous wastes[5][7]. While this compound is not explicitly P-listed, this highlights the need for careful waste characterization.
Storage Time Limit Up to 12 months in SAA (if limits are not exceeded)Containers can remain in an SAA for up to one year, provided the volume limits are not surpassed[7]. Some institutional policies may require more frequent removal, such as every six months[4].
Container Headspace Leave at least 10% headspaceDo not overfill containers; allow for expansion of contents.
pH for Aqueous Waste N/A for this compoundDrain disposal is not permitted. For other, less hazardous aqueous wastes, a pH between 5.0 and 12.5 might be permissible for drain disposal, but this is not applicable here[7].

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Determination : At the point of generation, classify all materials contaminated with this compound as hazardous chemical waste.

  • Container Selection :

    • Liquid Waste : Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jug). Ensure the container has a secure, tight-fitting screw cap.

    • Solid Waste : Collect contaminated solids (e.g., unused compound, contaminated gloves, weigh boats) in a separate, clearly marked, and sealable plastic bag or a wide-mouth solid waste container.

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly list all contents, including the full chemical name "this compound" and any solvents or other chemicals present, with their approximate percentages.

    • Include the name of the principal investigator, the laboratory room number, and the date the waste accumulation began.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8].

    • Ensure the SAA is away from general traffic and that the container is kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

    • Segregate this waste from incompatible materials, such as strong oxidizing agents or bases[9].

  • Disposal Request :

    • Once the container is full (not exceeding 90% capacity) or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

    • Do not transport the hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.

Protocol: Decontamination of Empty Containers

  • Initial Rinse : An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.

  • Rinsate Collection : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste by adding it to your liquid waste container[5][6]. Subsequent rinses of a non-acutely hazardous material may not require collection, but it is best practice to collect all rinsates as hazardous waste.

  • Final Disposal : Once triple-rinsed, deface or remove the original chemical label and the hazardous waste label. The container can then be disposed of in the regular trash or recycling, depending on institutional policy[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) waste_char Characterize as Hazardous Waste start->waste_char select_container Select Compatible Waste Container (Liquid or Solid) waste_char->select_container label_container Label Container: 'Hazardous Waste' + Contents & Date select_container->label_container store_waste Store in Designated SAA (Secondary Containment) label_container->store_waste check_full Container Full (≤90%) or Time Limit? store_waste->check_full request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_collection Continue Waste Collection check_full->continue_collection No ehs_pickup EHS Collects Waste from Laboratory SAA request_pickup->ehs_pickup final_disposal Final Disposal by Licensed Facility (Incineration/Landfill) ehs_pickup->final_disposal continue_collection->store_waste

Caption: Disposal workflow from waste generation to final disposal.

References

Personal protective equipment for handling ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar pyrazole derivatives and general laboratory best practices. A conservative "worst-case" approach is adopted to ensure a high margin of safety. Always consult your institution's Environmental Health and Safety (EHS) department for location-specific guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

While detailed toxicological data for this compound is not available, related pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Prudent practice dictates treating this compound as potentially hazardous.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.To protect against splashes and airborne particles that may cause serious eye irritation.[3][5]
Skin Protection Chemically resistant nitrile gloves and a standard laboratory coat.To prevent skin contact, which may cause irritation.[1][3][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust/aerosol generation is unavoidable.[1][5]To avoid inhalation, which may cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][5]

    • Work within a certified chemical fume hood or a well-ventilated area.[2][5][6]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid direct contact with the compound.[1][3][4]

    • Prevent the formation of dust and aerosols.[5][6]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • Keep the container tightly closed when not in use.[1][2][6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[5]

Disposal Plan

Proper disposal is essential to protect personnel and the environment. Never dispose of this compound down the drain.[7]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed, and chemically compatible container.[8][7]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated should be placed in the designated solid waste container.[8][7]

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste," the chemical name, and any associated hazard warnings.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Professional Disposal:

    • Arrange for waste pickup through your institution's EHS department or a licensed professional waste disposal service.[8][7] High-temperature incineration is a common disposal method for such compounds.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_react Perform Experimental Procedure handle_weigh->handle_react cleanup_decon Decontaminate Work Area & Equipment handle_react->cleanup_decon Procedure Complete emergency_spill Spill Containment handle_react->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_react->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Store for Professional Disposal cleanup_waste->cleanup_disposal emergency_report Report Incident to EHS emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.